Methyl 6-chloropyrimidine-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58346. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 6-chloropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEUEOUJKNGPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288977 | |
| Record name | methyl 6-chloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-22-1 | |
| Record name | 6627-22-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 6-chloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-chloropyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of Methyl 6-chloropyrimidine-4-carboxylate?
An In-Depth Technical Guide to Methyl 6-chloropyrimidine-4-carboxylate
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 6627-22-1). Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's reactivity, synthesis, and safety considerations. The guide emphasizes the causality behind its chemical behavior, particularly the reactivity of its electron-deficient pyrimidine core, making it a valuable resource for leveraging this versatile heterocyclic building block in synthetic applications.
Introduction
This compound is a key heterocyclic intermediate widely utilized in the synthesis of complex organic molecules. Its structure, featuring an electron-deficient pyrimidine ring functionalized with a reactive chlorine atom and a methyl ester, makes it a prime substrate for a variety of chemical transformations. This unique combination of functional groups allows for sequential and regioselective modifications, rendering it an essential building block in the development of novel pharmaceutical agents, agrochemicals, and materials. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and understanding the properties of this specific derivative is crucial for its effective application in synthetic chemistry.
Physicochemical and Molecular Properties
The fundamental physical and computed properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 6627-22-1 | [1] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| Appearance | Light yellow to brown solid | [1] |
| Boiling Point | 271.3 °C at 760 mmHg | [2] |
| Density | 1.372 g/cm³ | [1] |
| Flash Point | 118 °C | [1] |
| pKa (Predicted) | -2.89 ± 0.17 | [1] |
| XLogP3 | 1.4 | [2] |
| Topological Polar Surface Area (TPSA) | 52.1 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 2 | [2] |
Stability and Storage: For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1] This precaution prevents degradation from atmospheric moisture and oxygen, ensuring the compound's integrity for synthetic use.
Spectroscopic Profile
While specific spectra for this compound are not widely published, its structural features allow for a reliable prediction of its spectroscopic characteristics.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple and characteristic. Two signals would appear in the aromatic region for the two protons on the pyrimidine ring. The proton at the C5 position, being adjacent to the ester, and the proton at the C2 position would likely appear as distinct singlets or narrowly coupled doublets. A sharp singlet, integrating to three protons, would be observed in the upfield region (typically ~3.9-4.0 ppm) corresponding to the methyl group of the ester.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show six distinct carbon signals. The carbonyl carbon of the ester would have the largest chemical shift, typically in the range of 160-165 ppm.[3] The four carbons of the pyrimidine ring would appear in the aromatic region (approx. 110-160 ppm), with the carbon bearing the chlorine atom (C6) being significantly influenced. The methyl carbon of the ester would be found furthest upfield, typically around 53-55 ppm.
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern for the chlorine atom, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak (M+). The LCMS [M+H]⁺ ion is observed at 173.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the C=O stretch of the ester group, typically around 1720-1740 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations from the pyrimidine ring (approx. 1500-1600 cm⁻¹) and C-Cl stretching vibrations (approx. 600-800 cm⁻¹).
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by the electrophilic nature of the pyrimidine ring and the reactivity of its substituents.
Reactivity of the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing nature of the chloro and carboxylate groups. This electronic characteristic makes the ring highly susceptible to attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C6 position is an excellent leaving group and is readily displaced by a wide range of nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The general order of reactivity for halopyrimidines is C4(6) > C2 >> C5, making the C6 position on this molecule the primary site of reaction.[4] This high reactivity allows for the introduction of various functionalities, including amines, alcohols, and thiols, to generate diverse libraries of pyrimidine derivatives.[5][6]
The mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.
References
- 1. rsc.org [rsc.org]
- 2. fishersci.com [fishersci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Structure Elucidation of Methyl 6-chloropyrimidine-4-carboxylate
Foreword: The Blueprint for Certainty in Medicinal Chemistry
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of years of research and significant financial loss. The heterocyclic pyrimidine core, in particular, is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutics for oncology, infectious diseases, and neurological disorders.[1] Therefore, mastering the structure elucidation of its derivatives is a critical skill for any researcher in the field.
This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of Methyl 6-chloropyrimidine-4-carboxylate, a key building block for more complex pharmaceutical agents.[2] We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of analytical data. This document is designed for researchers, scientists, and drug development professionals, offering a practical framework that emphasizes scientific integrity, causality in experimental design, and self-validating protocols.
Initial Assessment: Physicochemical Profile
Before any advanced spectroscopic analysis, a foundational understanding of the target compound's basic properties is essential. This initial data provides the first constraints for our structural hypothesis.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | - |
| Molecular Weight | 186.60 g/mol | [3] |
| CAS Number | 6627-22-1 | [4] |
| Physical Form | Solid | [3] |
The expected structure, based on its chemical name, is presented below. The goal of our elucidation process is to verify every atom and bond in this proposed structure.
Caption: Proposed structure of this compound.
Synthesis and Sample Preparation: Context and Purity
While numerous synthetic routes exist for pyrimidine derivatives, a common approach involves the modification of precursors like 4,6-dihydroxypyrimidine or other polychlorinated pyrimidines.[5][6] Understanding the synthesis is crucial as it informs the potential impurity profile. For instance, residual starting materials or regioisomers could be present.
Protocol: Sample Preparation for Analysis
-
Purity Check: Initially, assess the sample's purity via High-Performance Liquid Chromatography (HPLC) with UV detection or Thin Layer Chromatography (TLC). A single dominant peak/spot suggests sufficient purity for structural analysis.
-
NMR Sample: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, DMSO-d₆ can be used. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
MS Sample: Prepare a dilute solution (~1 mg/mL) of the compound in a solvent suitable for the ionization technique, typically methanol or acetonitrile for Electrospray Ionization (ESI).
-
IR Sample: For solid samples, the Potassium Bromide (KBr) pellet technique is standard. Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press.
The Analytical Workflow: A Multi-faceted Approach
No single technique provides the complete structural picture. The power of modern structure elucidation lies in the synergistic integration of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry: The Molecular Blueprint
Expertise & Causality: We begin with Mass Spectrometry because it provides the two most fundamental pieces of information: the molecular weight and the elemental formula. This is the ultimate arbiter of the atomic "parts list" we have to work with. High-resolution mass spectrometry (HRMS) is non-negotiable for this purpose.
Protocol: ESI-TOF HRMS Analysis
-
Calibrate the Time-of-Flight (TOF) mass spectrometer using a known standard to ensure high mass accuracy (< 5 ppm).
-
Infuse the prepared sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode, scanning a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).
-
Analyze the resulting spectrum for the protonated molecular ion [M+H]⁺.
Data Interpretation & Trustworthiness: The key to a self-validating MS protocol for this compound lies in the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This creates a distinctive signature.
| Feature | Expected Data | Interpretation |
| [M+H]⁺ (for C₆H₅³⁵ClN₂O₂) ** | m/z 187.0116 | Confirms the mass of the most abundant isotopologue. |
| [M+2+H]⁺ (for C₆H₅³⁷ClN₂O₂) ** | m/z 189.0086 | Confirms the presence of the heavier chlorine isotope. |
| Isotopic Ratio (A / A+2) | ~3:1 | Unequivocally confirms the presence of one chlorine atom. |
| Formula from HRMS | C₆H₆ClN₂O₂⁺ | The measured exact mass allows software to determine the elemental composition, validating the molecular formula. |
This isotopic pattern is a crucial internal check. If this 3:1 ratio is not observed, the presence or number of chlorine atoms must be questioned, invalidating the proposed structure.
Infrared Spectroscopy: Identifying the Functional Groups
Expertise & Causality: IR spectroscopy provides a rapid and non-destructive confirmation of the key functional groups present.[7] While NMR gives the atomic skeleton, IR confirms the types of bonds holding that skeleton together. For this molecule, the most critical functionalities are the ester's carbonyl group (C=O) and the aromatic pyrimidine ring.
Protocol: FT-IR Analysis (KBr Pellet)
-
Acquire a background spectrum of the empty sample compartment.
-
Place the prepared KBr pellet in the sample holder.
-
Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Process the spectrum to show absorbance or transmittance.
Data Interpretation:
| Wavenumber (cm⁻¹) | Expected Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1600-1550 | Medium-Strong | C=C and C=N stretches (Pyrimidine ring) |
| ~1250 | Strong | C-O stretch (Ester) |
| ~800-750 | Strong | C-Cl stretch |
The observation of a strong peak around 1735 cm⁻¹ is a highly reliable indicator of the ester carbonyl group.[8][9] Its absence would immediately refute the proposed structure.
NMR Spectroscopy: Assembling the Puzzle
Expertise & Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity. We use a suite of experiments to build the structure piece by piece. ¹H NMR tells us about the electronic environment of the protons, ¹³C NMR provides a census of the carbon atoms, and 2D NMR experiments (HSQC, HMBC) reveal how they are connected.[10]
6.1. ¹H NMR: Proton Inventory
This experiment identifies all unique proton environments in the molecule.
Expected Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.1 | Singlet | 1H | H2 (Proton on the pyrimidine ring) |
| ~7.8 | Singlet | 1H | H5 (Proton on the pyrimidine ring) |
| ~4.0 | Singlet | 3H | -OCH₃ (Methyl ester protons) |
Interpretation:
-
The presence of two distinct singlets in the aromatic region (downfield of 7 ppm), each integrating to 1H, confirms the two protons on the pyrimidine ring. Their different chemical shifts indicate they are in different electronic environments.
-
The single peak integrating to 3H around 4.0 ppm is characteristic of a methyl group attached to an electronegative oxygen atom, perfectly matching the methyl ester.
6.2. ¹³C NMR: Carbon Backbone
This provides a count of the unique carbon atoms.
Expected Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (Ester carbonyl) |
| ~162 | C4 (Ring carbon attached to carboxyl) |
| ~160 | C6 (Ring carbon attached to Cl) |
| ~158 | C2 (Ring carbon between two nitrogens) |
| ~122 | C5 (Ring carbon with proton) |
| ~53 | -OCH₃ (Methyl ester carbon) |
Interpretation:
-
Six distinct signals are expected, corresponding to the six carbon atoms in the molecule.
-
The downfield signal (~164 ppm) is typical for a carbonyl carbon in an ester.
-
The signals between 158-162 ppm are in the expected range for sp² carbons in a chloro- and nitrogen-containing heterocyclic ring.
-
The upfield signal at ~53 ppm is characteristic of the methyl ester carbon.
6.3. 2D NMR: Establishing Connectivity
While ¹H and ¹³C NMR provide the parts list, 2D experiments like HSQC and HMBC provide the assembly instructions.
Caption: Workflow for structure assembly using 2D NMR data.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a correlation spot between each proton and the carbon it is directly bonded to. It would show correlations for: H2↔C2, H5↔C5, and -OCH₃↔-OCH₃. This definitively links the proton signals to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the final assembly. It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
Key HMBC Correlation 1: The methyl protons (~4.0 ppm) will show a correlation to the carbonyl carbon (~164 ppm). This proves the methyl and carbonyl groups are part of the same ester functional group.
-
Key HMBC Correlation 2: The ring proton H5 (~7.8 ppm) will show correlations to the ring carbons C4 and C6. This places H5 adjacent to the chloro- and carboxyl-substituted carbons.
-
Key HMBC Correlation 3: The ring proton H2 (~9.1 ppm) will show correlations to the ring carbons C4 and C6. This confirms the connectivity around the entire pyrimidine ring.
-
Final Structure Validation
The convergence of all analytical data provides an exceptionally high degree of confidence in the final structure.
Caption: Summary of key analytical evidence supporting the final structure.
-
Mass Spectrometry confirms the elemental formula C₆H₅ClN₂O₂ and the presence of one chlorine atom.
-
Infrared Spectroscopy confirms the presence of the critical ester carbonyl (C=O) functional group.
-
¹H and ¹³C NMR provide a complete inventory of all hydrogen and carbon atoms in their unique chemical environments.
-
2D NMR (HMBC) provides the unambiguous connections between these atoms, allowing the final structure to be assembled with confidence.
For absolute, unequivocal proof, particularly for regulatory filings, single-crystal X-ray diffraction could be employed. This technique provides a 3D map of electron density in a crystal, offering a definitive image of the molecular structure.[11]
Conclusion
The structure elucidation of this compound is a clear demonstration of the modern analytical workflow in chemical and pharmaceutical science. By strategically layering data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, we construct a self-validating argument that moves from elemental composition to functional groups to the final, unambiguous atomic connectivity. This rigorous, evidence-based approach ensures the scientific integrity required for advancing drug discovery programs.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-クロロ-6-メチルピリミジン-4-カルボン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6627-22-1|this compound|BLD Pharm [bldpharm.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. ripublication.com [ripublication.com]
- 10. preprints.org [preprints.org]
- 11. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, Mass Spec) for Methyl 6-chloropyrimidine-4-carboxylate
Molecular Structure and Overview
Methyl 6-chloropyrimidine-4-carboxylate (CAS No. 6627-22-1) possesses a pyrimidine core, a fundamental scaffold in numerous biologically active molecules. The strategic placement of a chloro substituent and a methyl carboxylate group makes it a versatile intermediate for further chemical modifications. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Based on the analysis of related pyrimidine derivatives, the following ¹H and ¹³C NMR spectra are predicted for this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be simple and highly informative, displaying three distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.1 | Singlet | 1H | H2 | The proton at the C2 position is adjacent to two electronegative nitrogen atoms, leading to a significant downfield shift. |
| ~7.8 | Singlet | 1H | H5 | The proton at the C5 position is influenced by the adjacent chloro and carboxylate groups, resulting in a downfield shift, though less pronounced than H2. |
| ~4.0 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are in a typical chemical environment, shielded compared to the aromatic protons. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the ester group exhibits a characteristic downfield shift. |
| ~162 | C4 | The carbon atom bearing the carboxylate group is significantly deshielded. |
| ~160 | C6 | The carbon atom attached to the chlorine atom is also strongly deshielded. |
| ~158 | C2 | This carbon, situated between two nitrogen atoms, appears at a downfield chemical shift. |
| ~122 | C5 | The carbon atom bonded to a hydrogen is expected to be the most shielded of the aromatic carbons. |
| ~53 | -OCH₃ | The methyl carbon of the ester group appears in the typical upfield region for such functionalities. |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. The predicted key vibrational frequencies are summarized below.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~1730 | C=O Stretch | Ester | The strong carbonyl absorption is a hallmark of the ester functional group. |
| ~1570, ~1450 | C=N, C=C Stretch | Pyrimidine Ring | These absorptions are characteristic of the aromatic ring stretching vibrations. |
| ~1250 | C-O Stretch | Ester | The C-O single bond stretching of the ester group is expected in this region. |
| ~800 | C-Cl Stretch | Aryl Halide | The carbon-chlorine bond vibration typically appears in this region of the spectrum. |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis.
Molecular Formula: C₆H₅ClN₂O₂ Molecular Weight: 172.57 g/mol
The high-resolution mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the exact mass. A key diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. The M⁺ and M+2 peaks should appear in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom.
Predicted Fragmentation Pathway
The primary fragmentation pathways are anticipated to involve the loss of the ester functionality.
Caption: Predicted mass spectrometry fragmentation of this compound.
Experimental Protocols
To validate the predicted data, the following standard experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample measurement.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern. Perform fragmentation analysis (MS/MS) on the molecular ion to confirm the structure.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data, derived from established principles of spectroscopy and comparison with related structures, offers a solid foundation for the identification and characterization of this important chemical entity. It is anticipated that this technical resource will be of significant value to researchers in the fields of chemical synthesis, drug discovery, and materials science.
An In-Depth Technical Guide to the Synthesis of Methyl 6-chloropyrimidine-4-carboxylate
Introduction
Methyl 6-chloropyrimidine-4-carboxylate is a pivotal intermediate in the synthesis of a multitude of biologically active molecules, finding extensive application in the pharmaceutical and agrochemical industries. Its functionalized pyrimidine core serves as a versatile scaffold for the development of novel therapeutic agents and crop protection chemicals. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. This document is intended for researchers, chemists, and professionals engaged in drug discovery and chemical process development.
Strategic Overview of Synthetic Pathways
The synthesis of this compound is predominantly approached through a multi-step sequence starting from readily available precursors. The most common and economically viable strategy involves the construction of a pyrimidine ring, followed by functional group interconversions. The primary pathway can be dissected into two key stages:
-
Synthesis of the Core Intermediate: 6-Hydroxypyrimidine-4-carboxylic acid.
-
Conversion to the Final Product: This stage involves two crucial transformations:
-
Chlorination of the hydroxyl group.
-
Esterification of the carboxylic acid group.
-
The sequence of these two final steps can be interchanged, offering two distinct routes to the target molecule, each with its own set of advantages and considerations.
An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 6-chloropyrimidine-4-carboxylate
Abstract
Methyl 6-chloropyrimidine-4-carboxylate is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds. Its strategic importance necessitates a comprehensive understanding of its synthetic origins. This guide provides an in-depth analysis of the primary and alternative starting materials for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale behind various synthetic routes, offer detailed experimental protocols, and present comparative data to inform methodological choices.
Introduction: The Significance of this compound in Medicinal Chemistry
The pyrimidine scaffold is a ubiquitous heterocyclic motif found in a vast array of biologically active molecules, including several marketed drugs.[1][2] Pyrimidine-4-carboxylic acid and its derivatives, in particular, serve as crucial intermediates in the development of novel therapeutics, especially in the fields of antiviral and anticancer research.[3] this compound, with its reactive chloro and ester functionalities, offers a versatile platform for molecular elaboration, enabling the synthesis of complex, biologically potent compounds. A thorough understanding of its synthesis is therefore fundamental for chemists engaged in the discovery and development of new medicines.
Primary Synthetic Route: A Two-Step Approach from 6-Hydroxypyrimidine-4-carboxylic acid
The most prevalent and economically viable pathway to this compound commences with 6-Hydroxypyrimidine-4-carboxylic acid. This route involves two key transformations: the chlorination of the hydroxyl group and the esterification of the carboxylic acid.
Starting Material: 6-Hydroxypyrimidine-4-carboxylic acid
Chemical Structure:
Caption: Primary synthetic route to this compound.
Alternative Starting Materials and Synthetic Strategies
While the route from 6-Hydroxypyrimidine-4-carboxylic acid is dominant, other starting materials and synthetic approaches exist, offering flexibility in terms of precursor availability and desired substitution patterns.
Synthesis from 4,6-Dichloropyrimidine
An alternative strategy involves the introduction of the carboxylate group onto a pre-existing dichloropyrimidine scaffold.
Starting Material: 4,6-Dichloropyrimidine
Chemical Structure:
This approach typically involves a metal-catalyzed carbonylation reaction or a multi-step sequence involving lithiation followed by quenching with a carbon dioxide source.
3.1.1. Conceptual Workflow
-
Selective Monosubstitution/Functionalization: One of the chloro groups on 4,6-dichloropyrimidine needs to be selectively replaced or functionalized. This can be challenging due to the similar reactivity of the two chlorine atoms.
-
Introduction of the Carboxylate Group: The carboxylate or a precursor can be introduced at the 4-position.
-
Esterification: Conversion of the carboxylic acid to the methyl ester.
Authoritative Grounding: While conceptually feasible, this route is less common due to the challenges in achieving regioselective functionalization of 4,6-dichloropyrimidine. [4][5] Visualization of the Alternative Route:
Caption: Conceptual alternative route from 4,6-Dichloropyrimidine.
Synthesis from Pyrimidine-4-carboxylic acid
Another potential starting point is pyrimidine-4-carboxylic acid itself. [3][6] Starting Material: Pyrimidine-4-carboxylic acid
Chemical Structure:
This route would necessitate the introduction of a chloro group at the 6-position.
3.2.1. Synthetic Challenges
Direct chlorination of the pyrimidine ring at the 6-position is not straightforward and often requires activation of the ring or proceeds with low regioselectivity. More elaborate multi-step sequences might be required, making this route less efficient than the primary pathway.
Comparative Analysis of Starting Materials
| Starting Material | Key Advantages | Key Disadvantages | Typical Overall Yield |
| 6-Hydroxypyrimidine-4-carboxylic acid | Readily synthesized from inexpensive precursors. [7]High-yielding and well-established route. | Two-step process from the hydroxy acid. | Good to Excellent |
| 4,6-Dichloropyrimidine | Commercially available. | Challenges in regioselective functionalization. [4]Potentially lower overall yield. | Moderate to Low |
| Pyrimidine-4-carboxylic acid | Commercially available. | Difficult to achieve regioselective chlorination at the 6-position. | Low |
Conclusion
For the synthesis of this compound, the most reliable and efficient route commences with 6-Hydroxypyrimidine-4-carboxylic acid . This starting material is readily accessible through a well-documented condensation reaction. The subsequent two-step process of chlorination and esterification is robust and scalable, making it the preferred choice for both laboratory-scale synthesis and industrial production. While alternative starting materials like 4,6-dichloropyrimidine and pyrimidine-4-carboxylic acid exist, they present significant synthetic challenges that limit their practical application. A thorough understanding of the primary synthetic pathway and the rationale behind the experimental choices is paramount for any scientist working with this important pharmaceutical intermediate.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. echemi.com [echemi.com]
Solubility of Methyl 6-chloropyrimidine-4-carboxylate in common organic solvents
An In-depth Technical Guide to the Solubility of Methyl 6-chloropyrimidine-4-carboxylate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules, and the strategic placement of chloro and carboxylate functionalities makes it a versatile intermediate for further chemical modifications. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the solubility profile of this compound, discusses the underlying physicochemical principles, and offers detailed protocols for its empirical determination.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. This compound (CAS No: 6627-22-1) possesses a molecular formula of C₆H₅ClN₂O₂ and a molecular weight of approximately 172.57 g/mol .
Key structural features influencing its solubility include:
-
The Pyrimidine Ring: The two nitrogen atoms in the aromatic ring can act as hydrogen bond acceptors, contributing to solubility in protic solvents.
-
The Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the polarity of the molecule.
-
The Methyl Ester Group: This group provides a site for hydrogen bonding and contributes to the overall polarity of the molecule.
Solubility Profile of this compound
Predicting solubility with perfect accuracy remains a challenge in chemical science; therefore, empirical data is invaluable. The following sections summarize the known qualitative and quantitative solubility data for this compound.
Qualitative Solubility
Based on available information and the solubility of structurally similar pyrimidine derivatives, a general qualitative solubility profile can be inferred:
-
Soluble in:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are expected to be excellent solvents for this compound due to their high polarity and ability to engage in dipole-dipole interactions. A derivative, methyl 6-amino-5-chloropyrimidine-4-carboxylate, shows high solubility in DMSO (>50 mg/mL), suggesting a similar trend for the target compound.[1]
-
Chlorinated Solvents: Dichloromethane (DCM) is a known solvent for this compound.[2]
-
Alcohols: Ethanol and methanol are also suitable solvents, capable of hydrogen bonding with the nitrogen atoms of the pyrimidine ring and the ester group.[2]
-
-
Limited Solubility in:
-
Water: Due to its organic nature and the presence of the chloro group, this compound is expected to have limited solubility in water.
-
Quantitative Solubility Data
Quantitative data for the solubility of this compound is not extensively published. However, one source provides the following data point:
| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Temperature |
| Not Specified | 1.6 | 0.00929 | Not Specified |
Data from Ambeed.com.[3]
It is important to note that solubility is temperature-dependent. For many organic compounds, solubility increases with temperature.
Factors Influencing Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound is influenced by several factors:
-
Solvent Polarity: Polar solvents will generally be more effective at dissolving this polar molecule.
-
Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the pyrimidine nitrogens and the ester group, enhancing solubility.
-
Temperature: As mentioned, solubility generally increases with temperature, which can be leveraged during recrystallization for purification.
Experimental Determination of Solubility
Given the limited publicly available quantitative data, researchers will often need to determine the solubility of this compound in their specific solvent systems. The following is a standard protocol for determining solubility using the shake-flask method, a widely accepted technique for its reliability.
Protocol: Isothermal Shake-Flask Method
This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (e.g., ethanol, dichloromethane, ethyl acetate)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor.
Logical Workflow for Solubility Determination
The following diagram illustrates the decision-making process and workflow for determining the solubility of an organic compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
References
An In-Depth Technical Guide to the Pyrimidine Core of Methyl 6-chloropyrimidine-4-carboxylate: A Cornerstone for Modern Drug Discovery
Abstract
The pyrimidine scaffold is a privileged heterocyclic motif, forming the structural backbone of countless natural and synthetic molecules of profound biological importance.[1] As a fundamental component of nucleic acids, its derivatives are uniquely positioned to interact with a wide array of biological targets, including enzymes and genetic material.[2] This guide focuses on a particularly valuable building block, Methyl 6-chloropyrimidine-4-carboxylate, providing an in-depth analysis of its core characteristics for researchers, scientists, and drug development professionals. We will dissect its structural and electronic properties, explore its reactivity and synthetic utility, and contextualize its application in the rational design of novel therapeutic agents.
The Pyrimidine Core: Structural and Electronic Landscape
The utility of this compound as a synthetic intermediate stems directly from the inherent electronic nature of its pyrimidine core, which is further modulated by its substituents. The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[3][4] This intrinsic electron deficiency is the primary driver of its characteristic reactivity.
The two substituents on the core, a chloro group at the 6-position and a methyl carboxylate group at the 4-position, critically enhance this property:
-
6-Chloro Group: This halogen atom serves a dual purpose. Inductively, it withdraws electron density from the ring, further increasing its electrophilicity. More importantly, it functions as an excellent leaving group, making the C6 position a prime target for nucleophilic attack.[3][5]
-
4-Methyl Carboxylate Group: This ester is a strong electron-withdrawing group through both inductive and resonance effects. Its presence significantly depletes the electron density of the pyrimidine ring, thereby activating the C6 position for nucleophilic aromatic substitution (SNAr).
The synergistic effect of the ring nitrogens and the two electron-withdrawing substituents makes the C6 carbon exceptionally electrophilic and susceptible to reaction.
Caption: Electronic influence of substituents on the pyrimidine core.
Reactivity Profile: A Gateway to Molecular Diversity
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). This pathway allows for the direct and regioselective introduction of a wide variety of functional groups at the C6 position, making it an exceptionally versatile scaffold.[6]
The SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and effectively stabilized by the electron-withdrawing substituents and ring nitrogens. In the second, typically rapid step, the leaving group (chloride) is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.[4]
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. zenodo.org [zenodo.org]
- 6. researchgate.net [researchgate.net]
The Strategic deployment of Methyl 6-chloropyrimidine-4-carboxylate in Modern Synthesis: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Pyrimidine Building Block
Methyl 6-chloropyrimidine-4-carboxylate, a substituted pyrimidine, has emerged as a pivotal intermediate in the realms of medicinal chemistry and agrochemical research. Its strategic importance lies in the inherent reactivity of the pyrimidine core, which is adorned with an electrophilic chlorine atom and a readily transformable methyl ester. This unique combination of functional groups allows for sequential and site-selective modifications, making it an ideal scaffold for the construction of diverse molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and potential research applications of this compound, offering a technical resource for scientists engaged in drug discovery and materials science.
Core Attributes of this compound
A thorough understanding of the physicochemical properties of this key intermediate is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 6627-22-1 | [1] |
| Molecular Formula | C₆H₅ClN₂O₂ | |
| Molecular Weight | 172.57 g/mol | |
| Appearance | Off-white to white crystalline solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in most organic solvents |
Synthesis of the Core Scaffold: A Two-Step Approach
The most direct synthetic route to this compound involves a two-step sequence commencing from a suitable pyrimidine precursor. The process begins with the synthesis of the corresponding carboxylic acid, followed by esterification.
Step 1: Synthesis of 6-Chloropyrimidine-4-carboxylic acid
The synthesis of the carboxylic acid precursor is a critical first step. While multiple routes to substituted pyrimidines exist, a common and effective method involves the construction of the pyrimidine ring from acyclic precursors, followed by chlorination.
Experimental Protocol: Synthesis of 6-Chloropyrimidine-4-carboxylic acid
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: Add the appropriate starting materials for the pyrimidine ring formation (e.g., a 1,3-dicarbonyl compound and an amidine) to a suitable solvent.
-
Cyclization: Heat the reaction mixture to reflux for the required duration to facilitate the cyclization and formation of the hydroxypyrimidine intermediate.
-
Chlorination: After cooling the reaction mixture, carefully add a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Reaction Work-up: Upon completion of the chlorination, the excess POCl₃ is carefully quenched and removed. The crude product is then isolated by filtration or extraction.
-
Purification: The crude 6-chloropyrimidine-4-carboxylic acid is purified by recrystallization or column chromatography to yield the desired product.
Step 2: Fischer Esterification to this compound
With the carboxylic acid in hand, the final step is a classic Fischer esterification to yield the target methyl ester. This acid-catalyzed reaction is a robust and widely used method for the preparation of esters.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloropyrimidine-4-carboxylic acid in an excess of methanol.
-
Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.
Caption: Synthetic pathway to this compound.
Strategic Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the differential reactivity of its chloro and ester functionalities. The electron-deficient nature of the pyrimidine ring renders the C6 position highly susceptible to nucleophilic aromatic substitution, while the ester group can be readily hydrolyzed or converted to other functional groups.
Nucleophilic Aromatic Substitution (SₙAr) at the C6 Position
The chlorine atom at the C6 position is an excellent leaving group, readily displaced by a variety of nucleophiles. This reaction is a cornerstone of its utility, allowing for the introduction of diverse substituents and the construction of compound libraries.
Causality Behind Experimental Choices: The choice of solvent and base is critical in SₙAr reactions. A polar aprotic solvent like DMF or DMSO is often used to dissolve the reactants and facilitate the reaction. The base is chosen based on the pKa of the nucleophile and the desired reaction rate.
Self-Validating System: The progress of the reaction can be easily monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (for amine nucleophiles) indicates a successful reaction. The identity of the product can be confirmed by NMR and mass spectrometry.
Experimental Protocol: SₙAr with an Amine Nucleophile
-
Reaction Setup: In a sealed tube or a round-bottom flask with a condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-substituted pyrimidine derivative.
Caption: General workflow for SₙAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These powerful transformations enable the formation of carbon-carbon and carbon-heteroatom bonds, dramatically expanding the accessible chemical space.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for the success of a cross-coupling reaction. The ligand plays a key role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required to activate the boronic acid (in the case of Suzuki coupling) and to neutralize the acid generated during the reaction.
Self-Validating System: The progress of the reaction can be monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates a successful reaction. The product can be characterized by NMR and mass spectrometry to confirm its structure.
Experimental Protocol: Suzuki Cross-Coupling
-
Reaction Setup: In a Schlenk flask or a microwave vial, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) under an inert atmosphere. Microwave irradiation can often accelerate the reaction. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired C6-arylated or -vinylated pyrimidine derivative.
Caption: General workflow for Suzuki cross-coupling reactions.
Potential Research Areas and Applications
The unique structural features and reactivity of this compound make it a valuable building block in several areas of chemical research, most notably in drug discovery and agrochemical development.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The pyrimidine nucleus is a common motif in a wide range of biologically active molecules and approved drugs. The ability to functionalize the C6 position of this compound allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
A notable example of its application is in the synthesis of inhibitors of ubiquitin-specific protease 30 (USP30), which are being investigated for the treatment of various diseases, including cancer. In a patented synthesis, this compound was subjected to a Suzuki coupling with (3-cyanophenyl)boronic acid as a key step in the preparation of a potent USP30 inhibitor.[2]
Agrochemicals: Building Blocks for Crop Protection
The pyrimidine scaffold is also prevalent in many commercially successful herbicides and fungicides. The ability to introduce diverse functional groups onto the pyrimidine ring via reactions of this compound provides a powerful tool for the discovery of new agrochemicals with improved efficacy and selectivity.
Materials Science: Precursors to Functional Materials
The rigid, planar structure of the pyrimidine ring, combined with the potential for introducing various substituents, makes pyrimidine derivatives attractive candidates for the development of novel organic materials with interesting electronic and photophysical properties. Research in this area could explore the synthesis of pyrimidine-based liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials.
Conclusion and Future Outlook
This compound is a versatile and strategically important building block for organic synthesis. Its well-defined reactivity allows for the selective introduction of a wide range of functional groups, enabling the rapid generation of molecular diversity. As the demand for novel therapeutics and advanced materials continues to grow, the utility of this and other highly functionalized heterocyclic scaffolds is poised to expand. Future research will likely focus on the development of more efficient and sustainable methods for its synthesis and the exploration of its application in the construction of increasingly complex and functional molecular systems.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 6-chloropyrimidine-4-carboxylate
Introduction: The Strategic Importance of Pyrimidine Scaffolds in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3][4] The functionalization of the pyrimidine ring is therefore a critical task in the development of new pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the pyrimidine scaffold.[5][6]
This guide provides a detailed examination of the Suzuki coupling reaction utilizing Methyl 6-chloropyrimidine-4-carboxylate as a key building block. Due to the electron-deficient nature of the pyrimidine ring, halogenated pyrimidines are particularly reactive substrates for palladium-catalyzed cross-coupling reactions.[6][7] The chlorine atom at the 6-position of this compound offers a reactive handle for strategic molecular elaboration, making it an invaluable synthon for drug development professionals. This document will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, and provide insights into the critical parameters that govern the success of this transformation.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][8][9] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This step forms a square planar Pd(II) complex. The electron-withdrawing nature of the pyrimidine ring and the carboxylate group facilitates this step.
-
Transmetalation: In this crucial phase, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer of the organic group to the palladium center.[10][11][12][13]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium(II) complex couple and are eliminated. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][14]
Key Reaction Parameters and Their Scientific Rationale
The success of the Suzuki coupling of this compound hinges on the careful selection of several key parameters. The rationale behind these choices is crucial for achieving high yields and purity.
Palladium Catalyst and Ligand Selection
For coupling with heteroaryl chlorides like this compound, the choice of a suitable palladium catalyst and ligand system is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts often employ bulky, electron-rich phosphine ligands that enhance both the oxidative addition and reductive elimination steps.[15]
-
Rationale: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the C-Cl bond. Bulky ligands facilitate the reductive elimination step and can prevent catalyst deactivation. For challenging substrates, pre-formed catalysts or catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specific ligand are often superior.[16]
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki coupling reaction.[5] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[10][11][12][13]
-
Common Choices and Rationale:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are widely used due to their effectiveness and moderate strength, which is often sufficient for activating a wide range of boronic acids.
-
Phosphates (K₃PO₄): A stronger base that can be particularly effective for less reactive boronic acids or challenging couplings.[15]
-
Fluorides (KF): A milder base that can be advantageous when base-sensitive functional groups, such as the ester in the substrate, are present.[12][17]
-
Solvent System
The solvent influences the solubility of reactants, the stability of the catalyst, and the overall reaction rate.[18][19][20][21][22] A mixture of an organic solvent and water is commonly employed.
-
Rationale: The aqueous phase is often necessary to dissolve the inorganic base. The organic solvent must solubilize the organic reactants and the palladium catalyst. Common solvent systems include:
Experimental Protocol: A Robust Starting Point
This protocol provides a well-established starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 1-2.5 mol% and a suitable ligand like SPhos, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 2:1 ratio)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Summary: Exemplary Reaction Conditions
The following table summarizes typical reaction conditions that have been found to be effective for the Suzuki coupling of related chloropyrimidine substrates. These serve as a valuable reference for optimizing the reaction with this compound.
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | - | SPhos | RuPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O | THF/H₂O |
| Temperature | 90 °C | 100 °C | 80 °C |
| Typical Yields | Moderate to Good | Good to Excellent | Good to Excellent |
| Reference | [23] | [15] |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., one with a more electron-rich and bulky ligand), or employing a stronger base like K₃PO₄.
-
Deboronated Byproduct: The presence of a significant amount of the deboronated arene from the boronic acid may indicate that the reaction is too slow or that the boronic acid is unstable under the reaction conditions. Using a milder base or lower temperature might be beneficial.
-
Hydrolysis of the Ester: The methyl ester group on the substrate is susceptible to hydrolysis under basic conditions, especially at elevated temperatures. If this is a significant issue, using a milder base like KF or minimizing the reaction time is recommended.[12]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, and failure to maintain a strictly inert atmosphere can lead to catalyst deactivation and poor yields.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound is a highly effective and versatile method for the synthesis of functionalized pyrimidine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently generate a diverse range of compounds with significant potential in drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 23. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Synthesis of Novel Antitubercular Agents from Methyl 6-chloropyrimidine-4-carboxylate
Introduction: The Pressing Need for Novel Antitubercular Agents and the Role of Pyrimidines
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, responsible for millions of deaths annually.[1][2] The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has rendered many first- and second-line treatments ineffective, creating an urgent need for new chemotherapeutic agents with novel mechanisms of action.[2][3] Pyrimidine derivatives have garnered significant attention in medicinal chemistry as a promising class of compounds with demonstrated antitubercular activity.[4] The pyrimidine scaffold is a key structural motif in several clinically evaluated antitubercular candidates, highlighting its potential in developing new treatments.[4]
Methyl 6-chloropyrimidine-4-carboxylate serves as a versatile and strategic starting material for the synthesis of a diverse library of pyrimidine-based compounds. Its two distinct reactive sites—the chloro group at the 6-position and the methyl ester at the 4-position—allow for sequential and regioselective functionalization. This document provides a detailed guide for researchers, outlining synthetic strategies, step-by-step protocols, and the underlying chemical principles for the development of novel antitubercular agents from this key building block.
Strategic Overview: Leveraging the Reactivity of this compound
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed cross-coupling reactions. The methyl ester at the 4-position can be readily converted into a carboxylic acid, which can then be coupled with various amines to form amides. This dual reactivity allows for a modular approach to library synthesis, enabling the systematic exploration of the chemical space around the pyrimidine core to identify potent antitubercular candidates.
A generalized workflow for the synthesis of diverse pyrimidine derivatives from this compound is depicted below. This modular approach allows for the independent modification of different regions of the molecule to establish structure-activity relationships (SAR).
Caption: A generalized synthetic workflow from this compound.
Part 1: Functionalization at the 6-Position via Nucleophilic Aromatic Substitution (SNA_r_)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the 6-position, where the chlorine atom acts as a good leaving group. This reaction allows for the introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles, leading to the synthesis of diverse 6-substituted pyrimidine derivatives.
Protocol 1: Synthesis of 6-Aminopyrimidine Derivatives
This protocol details the synthesis of 6-(substituted amino)pyrimidine-4-carboxylates, which are key intermediates for further elaboration.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add the substituted amine followed by DIPEA.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 6-(substituted amino)pyrimidine-4-carboxylate.
Rationale: The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the reaction rate.
Part 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, allowing for the introduction of aryl and heteroaryl moieties at the 6-position of the pyrimidine ring.[5][6] This strategy is particularly valuable for expanding the structural diversity of the synthesized library and exploring the impact of different aromatic systems on antitubercular activity. Microwave-assisted Suzuki coupling can significantly reduce reaction times and improve yields.[5][7]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with various boronic acids.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Microwave reactor vials
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave reactor vial, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture and seal the vial.
-
Place the vial in the microwave reactor and irradiate at a specified temperature (e.g., 100-120 °C) for a set time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The use of a palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction.[6] An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[8] The choice of base and solvent system can significantly impact the reaction efficiency and should be optimized for each substrate.[5]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Elaboration at the 4-Position: From Ester to Amide
The methyl ester at the 4-position of the pyrimidine ring provides a convenient handle for the introduction of an amide functionality. This is typically achieved through a two-step sequence: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines.
Protocol 3: Ester Hydrolysis
Materials:
-
Methyl 6-substituted-pyrimidine-4-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Solvent mixture (e.g., THF/water, Methanol/water)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the methyl 6-substituted-pyrimidine-4-carboxylate in the solvent mixture.
-
Add an aqueous solution of LiOH or NaOH and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.
Protocol 4: Amide Coupling
Materials:
-
6-Substituted-pyrimidine-4-carboxylic acid (1.0 eq)
-
Substituted amine (1.1 eq)
-
Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)
-
Base (e.g., DIPEA) (2.0-3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the 6-substituted-pyrimidine-4-carboxylic acid in anhydrous DMF, add the coupling agent and stir for 10-15 minutes at room temperature.
-
Add the substituted amine followed by the base.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Work-up the reaction as described in Protocol 1 (steps 3-5).
-
Purify the crude product by column chromatography or recrystallization to obtain the final pyrimidine-4-carboxamide derivative.
Data Presentation: Representative Yields and Antitubercular Activity
The following table summarizes representative yields for the key synthetic steps and hypothetical antitubercular activity data for a series of synthesized compounds. This data is illustrative and serves as a template for organizing experimental results.
| Compound ID | 6-Substituent | 4-Carboxamide Substituent | Yield (Step 1/2) (%) | Yield (Step 4) (%) | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| PYR-001 | Morpholino | 4-Fluoroaniline | 85 | 78 | 16 |
| PYR-002 | 4-Methylpiperazino | 3-Chloroaniline | 82 | 75 | 8 |
| PYR-003 | Phenyl | 4-Fluoroaniline | 75 (Suzuki) | 80 | >64 |
| PYR-004 | 3-Pyridyl | 4-Fluoroaniline | 70 (Suzuki) | 72 | 4 |
| PYR-005 | Morpholino | 4-(Trifluoromethyl)aniline | 85 | 76 | 32 |
Conclusion and Future Directions
The synthetic strategies and protocols outlined in this application note provide a robust framework for the synthesis of novel pyrimidine-based antitubercular agents from the versatile starting material, this compound. The modular nature of these synthetic routes allows for the systematic exploration of structure-activity relationships, which is critical for the optimization of lead compounds. Future work should focus on the synthesis of larger, more diverse libraries of pyrimidine derivatives and their evaluation against drug-sensitive and drug-resistant strains of M. tuberculosis. Furthermore, mechanistic studies to elucidate the mode of action of the most potent compounds will be crucial for the development of the next generation of antitubercular drugs.
References
- 1. Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMSL: SYNTHESIS OF PYRIMIDINE DERIVATIVES WITH ANTITUBERCULAR ACTIVITY [mmsl.cz]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Pyrimidine derivatives with antitubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Versatile Virtuoso: Methyl 6-chloropyrimidine-4-carboxylate as a Cornerstone in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrimidine Core
In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active agents.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal framework for engaging with biological targets, particularly protein kinases.[2] Within this esteemed class of heterocycles, methyl 6-chloropyrimidine-4-carboxylate has emerged as a particularly powerful and versatile building block. Its strategically positioned reactive sites—the electrophilic chlorine atom at the 6-position and the readily modifiable methyl ester at the 4-position—provide medicinal chemists with a robust platform for the rapid generation of diverse compound libraries and the fine-tuning of structure-activity relationships (SAR). This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations and insights into its strategic deployment in drug design.
Chemical Reactivity and Strategic Advantages
The utility of this compound stems from the differential reactivity of its functional groups. The pyrimidine ring is electron-deficient, which activates the chlorine atom at the 6-position towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3] This reactivity allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and amino groups, which are crucial for modulating the pharmacological properties of the final compounds.
The methyl ester at the 4-position offers another handle for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This amide linkage is a common feature in many kinase inhibitors, often participating in key hydrogen bonding interactions within the ATP-binding site of the target kinase.
The strategic advantage of this building block lies in its ability to facilitate a divergent synthetic approach. From a single, readily accessible starting material, a multitude of analogs can be synthesized by varying the coupling partners in sequential reactions at the 6- and 4-positions. This efficiency is paramount in the fast-paced environment of drug discovery, where the rapid exploration of chemical space is essential for identifying promising lead compounds.
Application in Kinase Inhibitor Synthesis: A Gateway to Targeted Therapies
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, kinase inhibitors have become a major focus of modern drug development. The pyrimidine core is a common feature in many approved and investigational kinase inhibitors, where it often serves as a scaffold that mimics the adenine base of ATP.
This compound is an ideal starting point for the synthesis of various kinase inhibitor scaffolds. The general synthetic strategy often involves an initial palladium-catalyzed cross-coupling reaction at the 6-position to introduce a key pharmacophore, followed by modification of the 4-carboxylate to install another crucial binding element.
Key Synthetic Transformations: Detailed Protocols and Mechanistic Insights
The two most pivotal reactions for the functionalization of this compound are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. The following sections provide detailed, field-proven protocols for these transformations, along with explanations for the choice of reagents and conditions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, and it is widely employed to introduce aryl or heteroaryl substituents at the 6-position of the pyrimidine ring.[5]
Reaction Principle: The reaction involves the palladium-catalyzed coupling of the chloropyrimidine with an organoboron reagent, typically a boronic acid or a boronate ester. The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[6]
Figure 1: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst: Pd(PPh₃)₄ (0.05 eq) or Pd₂(dba)₃ (0.025 eq) with a suitable phosphine ligand (e.g., XPhos, SPhos) (0.1 eq)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/water (4:1) or Toluene/water (4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask.
-
In a separate vial, weigh the palladium catalyst and ligand (if applicable) and add them to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for the success of the reaction. For electron-deficient heterocycles like pyrimidines, catalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos often provide higher yields and faster reaction times.[5]
-
Base: An inorganic base is required to facilitate the transmetalation step by activating the boronic acid.[7] The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 6-position of the pyrimidine ring.[8][9]
Reaction Principle: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine in the presence of a strong base. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]
Figure 2: A generalized workflow for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium catalyst: Pd₂(dba)₃ (0.02 eq) or Pd(OAc)₂ (0.02 eq)
-
Phosphine ligand: BINAP (0.04 eq) or Xantphos (0.04 eq)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine and then this compound.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is critical for an efficient Buchwald-Hartwig amination. Bulky, electron-rich ligands like BINAP and Xantphos are often used to promote the reductive elimination step and prevent catalyst decomposition.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide is a common choice for this purpose.
-
Anhydrous Conditions: The reaction is sensitive to moisture, as water can hydrolyze the active catalyst and the base. Therefore, the use of anhydrous solvents and proper inert atmosphere techniques is essential.
Structure-Activity Relationship (SAR) Insights
The ability to readily modify the 6-position of the pyrimidine-4-carboxylate core allows for a systematic exploration of the structure-activity relationship. For example, in the development of antitubercular agents, it was found that replacing the aryl ring at the 6-position with a saturated cyclohexyl ring led to a significant loss of activity, highlighting the importance of an aromatic moiety at this position.[3] Furthermore, the introduction of a 3-pyridyl ring at the 6-position was well-tolerated and improved the aqueous solubility of the compounds.[3]
Data Presentation: A Comparative Overview
| Reaction Type | Key Reagents | Typical Conditions | Yield Range | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80-100 °C | 60-95% | [5][6] |
| Buchwald-Hartwig Amination | Primary/Secondary amine, Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 80-110 °C | 50-90% | [8][9] |
| Amide Coupling (after hydrolysis) | Amine, HATU, DIPEA | DMF, rt | 70-95% | [3] |
Conclusion: A Building Block of Enduring Value
This compound has firmly established itself as a cornerstone building block in modern medicinal chemistry. Its predictable reactivity, amenability to high-throughput synthesis, and the biological relevance of its derivatives make it an invaluable tool for drug discovery and development professionals. The robust and versatile protocols for its functionalization, particularly through Suzuki-Miyaura and Buchwald-Hartwig reactions, provide a reliable and efficient pathway to novel chemical entities with the potential to address a wide range of therapeutic needs. As the quest for more selective and potent drugs continues, the strategic application of this versatile pyrimidine derivative is poised to play an even more significant role in shaping the future of medicine.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Derivatization of Methyl 6-chloropyrimidine-4-carboxylate for Medicinal Chemistry
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Methyl 6-chloropyrimidine-4-carboxylate is a highly valuable and versatile building block for the synthesis of diverse pyrimidine libraries. Its strategic functionalization is key to accessing novel chemical entities in drug discovery programs. This document provides a comprehensive guide for researchers, detailing robust protocols for the derivatization of this starting material through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. We offer field-proven insights into experimental design, explaining the causality behind procedural choices to ensure reproducible and high-yielding syntheses.
Introduction: The Pyrimidine Core in Drug Discovery
Pyrimidine derivatives are integral to a wide array of pharmaceuticals, exhibiting activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Their prevalence stems from their ability to mimic endogenous nucleic acid bases and act as effective hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like kinases.[2]
This compound is an ideal starting scaffold for several reasons:
-
Activated System: The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing methyl carboxylate group at C4, makes the C6 position highly susceptible to nucleophilic attack.[6]
-
Orthogonal Reactivity: The chloro and ester functionalities offer orthogonal handles for sequential chemical modifications, allowing for complex molecular architectures to be built systematically.
-
Versatility: The chlorine atom at C6 can be displaced by a wide range of nucleophiles or engaged in various metal-catalyzed cross-coupling reactions, providing access to a vast chemical space.
This guide will focus on the three most powerful and widely used strategies for derivatizing this scaffold: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Caption: Synthetic pathways from this compound.
Protocol I: Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most direct method for introducing heteroatom nucleophiles at the C6 position. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic complex, whose formation is the rate-determining step. The presence of the ester group at C4 and the ring nitrogens effectively stabilizes this intermediate, making the reaction highly efficient.[6][7]
Expertise & Experience:
The choice of base and solvent is critical. For amine nucleophiles, an excess of the amine itself can often serve as the base. For less nucleophilic alcohols or thiols, a non-nucleophilic inorganic base like K₂CO₃ or a stronger organic base like DIPEA is required to deprotonate the nucleophile without competing in the substitution. Aprotic polar solvents like DMSO or DMF are preferred as they effectively solvate the cationic counter-ion of the nucleophile, enhancing its reactivity.
Detailed Protocol: Synthesis of Methyl 6-(benzylamino)pyrimidine-4-carboxylate
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.36 mmol).
-
Solvent & Reagents: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF). To this solution, add benzylamine (0.64 g, 5.90 mmol, 1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.38 g, 10.72 mmol, 2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 30 mL), and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Drying & Characterization: Dry the resulting solid under high vacuum to yield the desired product, Methyl 6-(benzylamino)pyrimidine-4-carboxylate, typically as a white to off-white solid.
Data Presentation: SNAr Reactions
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Typical Yield (%) | Product Class |
| Morpholine | K₂CO₃ | DMSO | 100 | >90 | 6-Amino Derivative |
| Aniline | DIPEA | DMF | 100 | 75-85 | 6-Anilino Derivative |
| Methanol | NaH | THF | 60 | >90 | 6-Methoxy Derivative |
| Thiophenol | K₂CO₃ | Acetonitrile | 80 | >90 | 6-Thioether Derivative |
Protocol II: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is an indispensable tool for forming C(sp²)-C(sp²) bonds, enabling the introduction of aryl or heteroaryl moieties at the C6 position.[8] This reaction is highly valued for its functional group tolerance and readily available boronic acid coupling partners.[9]
Expertise & Experience:
Catalyst selection and base choice are paramount for success. A common and effective catalyst system is Pd(PPh₃)₄. However, for more challenging couplings, particularly with heteroaryl boronic acids, more advanced catalyst systems like those using Buchwald ligands (e.g., XPhos) may be necessary.[10] An aqueous solution of an inorganic base like K₂CO₃ or Na₂CO₃ is typically used. The water is crucial for the transmetalation step of the catalytic cycle. A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard.
Caption: Standard workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of Methyl 6-(4-methoxyphenyl)pyrimidine-4-carboxylate
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (500 mg, 2.68 mmol), 4-methoxyphenylboronic acid (448 mg, 2.95 mmol, 1.1 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (155 mg, 0.134 mmol, 5 mol%).
-
Solvent & Reagents: Add 15 mL of 1,4-dioxane and 5 mL of a 2M aqueous solution of potassium carbonate (K₂CO₃).
-
Reaction Execution: Subject the flask to three cycles of vacuum/backfill with nitrogen gas to ensure an inert atmosphere. Heat the reaction mixture to 95 °C and stir vigorously for 12-16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the layers. Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure product.
Protocol III: Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination offers a broader substrate scope than traditional SNAr, particularly for coupling less nucleophilic anilines or sterically hindered secondary amines.[11][12] The reaction relies on a palladium catalyst paired with a specialized phosphine ligand that facilitates the key reductive elimination step.[13]
Expertise & Experience:
The success of a Buchwald-Hartwig reaction is almost entirely dependent on the correct choice of ligand and base.[14] For electron-deficient aryl chlorides like our substrate, bulky, electron-rich biarylphosphine ligands such as RuPhos or XPhos are often required. A strong, non-nucleophilic base is necessary; sodium tert-butoxide (NaOtBu) is the most common choice. The reaction must be performed under strictly anhydrous and inert conditions, as both the catalyst and the base are sensitive to moisture and oxygen.
Detailed Protocol: Synthesis of Methyl 6-(diphenylamino)pyrimidine-4-carboxylate
-
Reagent Preparation: In a glovebox, add this compound (373 mg, 2.0 mmol), diphenylamine (372 mg, 2.2 mmol, 1.1 eq), and sodium tert-butoxide (231 mg, 2.4 mmol, 1.2 eq) to an oven-dried vial.
-
Catalyst & Ligand: Add the palladium precatalyst (e.g., RuPhos Pd G3, 33 mg, 0.04 mmol, 2 mol%).
-
Solvent & Execution: Add 10 mL of anhydrous toluene. Seal the vial, remove from the glovebox, and heat in a pre-heated oil bath at 110 °C for 18 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude material via flash column chromatography on silica gel to isolate the target compound.
Conclusion
This compound is a powerful and adaptable starting material for generating diverse libraries of pyrimidine derivatives. By mastering the fundamental protocols of Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can strategically navigate the synthesis of novel compounds for drug discovery and development. The choice of reaction is dictated by the desired bond construction (C-N, C-O, C-S, or C-C) and the nature of the coupling partner, with each method offering unique advantages in scope and efficiency.
References
- 1. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchtrend.net [researchtrend.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Methyl 6-chloropyrimidine-4-carboxylate in Drug Discovery
Abstract
Methyl 6-chloropyrimidine-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a privileged scaffold found in numerous biologically active compounds, particularly kinase inhibitors. The strategic placement of a reactive chlorine atom at the C6 position and an ester at the C4 position allows for sequential and regioselective functionalization. This guide provides an in-depth exploration of the core reactivity of this compound, focusing on its application in the synthesis of targeted therapeutics. We present detailed, field-proven protocols for key transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura cross-coupling, offering researchers a practical framework for leveraging this valuable intermediate in their drug development programs.
Introduction: The Pyrimidine Scaffold in Modern Drug Design
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to act as a bioisostere for purines and its capacity to form critical hydrogen bond interactions with biological targets, most notably the hinge region of protein kinases.[2] this compound serves as an ideal starting material, offering two distinct points for chemical modification. The electron-deficient nature of the pyrimidine ring activates the C6-chloro group, making it an excellent electrophile for both substitution and cross-coupling reactions. This dual reactivity enables the rapid construction of diverse chemical libraries, accelerating the hit-to-lead optimization process in modern drug discovery.[3][4]
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is critical for successful and safe experimentation.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 6627-22-1 | [5] |
| Molecular Formula | C₆H₅ClN₂O₂ | [6] |
| Molecular Weight | 172.57 g/mol | [6] |
| Appearance | White to off-white solid or crystalline powder | [7] |
| Melting Point | 108-113 °C | [8] |
| Solubility | Soluble in organic solvents like DCM, THF, DMF; slightly soluble in water. | [7] |
Safety & Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7] Store in a cool, dry place away from moisture.[9]
Core Reactivity: A Tale of Two Handles
The synthetic utility of this compound is dominated by the reactivity of its C6-chloro substituent. This reactivity is primarily exploited through two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for introducing heteroatom nucleophiles onto the pyrimidine ring. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a temporary, negatively charged Meisenheimer complex. Aromaticity is restored upon the expulsion of the chloride leaving group.[10] This pathway is highly efficient for introducing amines, a common feature in kinase inhibitors that often interact with the solvent-exposed region of the ATP binding site.[11]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between the chloropyrimidine and various aryl or heteroaryl boronic acids.[12] This reaction is indispensable for constructing the biaryl motifs prevalent in many targeted therapies, such as MET kinase inhibitors.[13] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the final product and regenerate the catalyst.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug development in oncology: classical cytotoxics and molecularly targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategies for the drug development of cancer therapeutics [frontiersin.org]
- 5. 6627-22-1|this compound|BLD Pharm [bldpharm.com]
- 6. Methyl 2-chloropyrimidine-4-carboxylate | C6H5ClN2O2 | CID 43811076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 2-氯-6-甲基嘧啶-4-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor 1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Compounds Using Methyl 6-Chloropyrimidine-4-carboxylate
Introduction: The Privileged Pyrimidine Scaffold and the Versatility of Methyl 6-Chloropyrimidine-4-carboxylate
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2][3][4] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[1] Consequently, pyrimidine derivatives have been extensively explored as therapeutic agents, leading to the development of drugs for cancer, infectious diseases, and metabolic disorders.[1][2] Many of these compounds function as kinase inhibitors, a critical class of drugs in oncology.[5][6][7][8][9]
This compound is a highly versatile and valuable building block for the synthesis of diverse, biologically active heterocyclic compounds. Its structure incorporates several key features that medicinal chemists can exploit:
-
An electron-deficient pyrimidine ring , which activates the chlorine atom for nucleophilic aromatic substitution (SNAr).[10][11][12]
-
A reactive chlorine atom at the 6-position, which can be readily displaced by a variety of nucleophiles or participate in palladium-catalyzed cross-coupling reactions.[5][6]
-
A methyl ester group at the 4-position, which can be further functionalized (e.g., through hydrolysis, amidation) to modulate the compound's physicochemical properties and biological activity.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound as a starting material for the synthesis of bioactive heterocyclic compounds. We will delve into key synthetic transformations, providing detailed protocols and explaining the rationale behind the experimental choices.
Core Synthetic Transformations
The reactivity of the C6-Cl bond is the linchpin for derivatization. The two primary strategies for its functionalization are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms, particularly C2, C4, and C6, electrophilic and susceptible to nucleophilic attack. This allows for the direct displacement of the chlorine atom by a wide range of nucleophiles.
Mechanistic Insight: The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the chloride ion is expelled, restoring the aromaticity of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring helps to stabilize the negative charge in the Meisenheimer intermediate, thus facilitating the reaction.[13]
Protocol 1: General Procedure for SNAr with Amines
This protocol describes the synthesis of 6-amino-substituted pyrimidine derivatives, which are common scaffolds in kinase inhibitors.[5][6]
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: 1-Pentanol, N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., 1-pentanol, 10 mL per mmol of starting material).
-
Add the amine nucleophile (1.1 - 1.5 eq) and a tertiary amine base such as triethylamine (2.0 eq). The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.
-
Flush the flask with an inert gas (N₂ or Ar).
-
Heat the reaction mixture to the desired temperature (typically 120-140 °C for less reactive amines in a high-boiling solvent like 1-pentanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 6-amino-pyrimidine derivative.
Causality Behind Experimental Choices:
-
Solvent: High-boiling point solvents like 1-pentanol or DMF are often used to achieve the necessary reaction temperatures for less reactive nucleophiles.[5][6] For more reactive amines, THF at lower temperatures may suffice.
-
Base: A non-nucleophilic organic base like TEA or DIPEA is used to prevent competition with the primary or secondary amine nucleophile.
-
Temperature: Higher temperatures are often required to overcome the activation energy for the nucleophilic attack and disruption of aromaticity.[13]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, and they are highly applicable to heteroaryl halides like this compound.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the pyrimidine core and various aryl or heteroaryl groups, which is a common strategy in drug design to explore the structure-activity relationship (SAR).[12][14][15]
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.5 - 2.0 eq)
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5-10 mol%)
-
Phosphine ligand: Tri-tert-butylphosphine (P(t-Bu)₃, 10-20 mol%)
-
Base: Potassium fluoride (KF, spray-dried) or Potassium carbonate (K₂CO₃) (3.0 - 4.0 eq)
-
Anhydrous solvent: Tetrahydrofuran (THF) or 1,4-Dioxane
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.5 eq), and the base (e.g., KF, 4.0 eq).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 10 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (e.g., THF) via syringe.
-
Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). This can take several hours to overnight.[14][16]
-
After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the desired 6-arylpyrimidine product.
Trustworthiness and Self-Validation:
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen.[15] Maintaining an inert atmosphere is critical for catalytic activity and to prevent ligand oxidation. The use of a Schlenk line or a glovebox is highly recommended.[15]
-
Anhydrous Conditions: Moisture can deactivate the catalyst and lead to the decomposition of the boronic acid. Using anhydrous solvents and spray-dried bases is essential for reproducibility.[14][16]
For the synthesis of C-N bonds, particularly with less nucleophilic amines or when SNAr fails, the Buchwald-Hartwig amination is the method of choice.[17][18][19][20] This reaction offers a broad substrate scope and functional group tolerance.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Palladium pre-catalyst: (e.g., Pd₂(dba)₃ or a specific Buchwald pre-catalyst)
-
Ligand: (e.g., XPhos, SPhos, or BINAP)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent: Toluene or 1,4-Dioxane
Step-by-Step Procedure:
-
Set up an oven-dried Schlenk tube with a stir bar.
-
Add the palladium pre-catalyst, ligand, and base (e.g., NaOtBu, 1.4 eq) to the tube.
-
Add the this compound (1.0 eq).
-
Seal the tube, and evacuate and backfill with argon (repeat 3 times).
-
Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq).
-
Place the reaction tube in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction until completion as monitored by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Expertise & Experience:
-
Ligand Choice: The choice of phosphine ligand is critical and depends on the specific substrates. Sterically hindered, electron-rich ligands like XPhos or SPhos are often highly effective for coupling with challenging substrates, including heteroaryl chlorides.[17]
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu are commonly used. For base-sensitive substrates, milder conditions with bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require longer reaction times or higher temperatures.
Application: Synthesis of Fused Bioactive Heterocycles
The functionalized pyrimidines synthesized via the methods above are valuable intermediates for constructing more complex, fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines.[21][22][23][24] These scaffolds are prevalent in many kinase inhibitors.
Example: Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold
Pyrido[2,3-d]pyrimidines are known to exhibit a range of biological activities, including acting as kinase inhibitors.[21][22][23][25] For example, Palbociclib, a CDK4/6 inhibitor, features this core structure. A general strategy involves an intramolecular cyclization of a suitably substituted pyrimidine.
Synthetic Pathway to Pyrido[2,3-d]pyrimidines
Caption: General pathway to pyrido[2,3-d]pyrimidines.
This represents a conceptual pathway. A specific, well-documented route might involve first substituting the chlorine with an amine, followed by building the pyridine ring onto the C5 position.[21]
Data Summary
The following table summarizes typical reaction conditions for the functionalization of this compound based on analogous systems in the literature.
| Reaction Type | Catalyst/Reagent | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| SNAr (Amination) | - | TEA/DIPEA | 1-Pentanol | 120-140 | 50-90 | [5][6] |
| Suzuki Coupling | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50-80 | 60-95 | [14] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 70-98 | [17][20] |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | TEA | THF/DMF | 25-60 | 65-90 | [26][27] |
Yields are estimates based on similar substrates and are highly dependent on the specific coupling partners.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide array of bioactive heterocyclic compounds. By leveraging well-established methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel compounds for drug discovery programs. The protocols and insights provided in this application note serve as a robust foundation for the exploration of new chemical space around the privileged pyrimidine scaffold. Careful consideration of reaction parameters, particularly the choice of catalyst, ligand, base, and solvent, is paramount to achieving high yields and reproducible results.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-chloropyrimidine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-chloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield of this compound
Question: My synthesis of this compound from 6-hydroxypyrimidine-4-carboxylic acid is resulting in a significantly lower yield than expected. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in this synthesis often stem from incomplete chlorination, side reactions, or product degradation during workup. Let's break down the likely culprits and their solutions.
A. Incomplete Chlorination of the Hydroxypyrimidine Precursor
The conversion of the hydroxyl group to a chloride is a critical step, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Causality: The reaction of hydroxypyrimidines with POCl₃ is a well-established method.[1][2] However, inadequate reaction conditions can lead to incomplete conversion. This can be due to insufficient temperature, suboptimal reaction time, or the deactivation of the POCl₃. The presence of water in the starting material or solvent can hydrolyze POCl₃, reducing its efficacy.
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Starting materials should be thoroughly dried before use.
-
Temperature and Time Optimization: The chlorination reaction often requires heating.[1][2] A typical temperature range is 100-110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Use of a Base: The addition of a tertiary amine base, such as N,N-diethylaniline or triethylamine, can facilitate the reaction by neutralizing the HCl generated as a byproduct.[3]
-
Solvent-Free Conditions: For large-scale preparations, a solvent-free approach using equimolar amounts of POCl₃ in a sealed reactor can be highly efficient and minimize waste.[2]
-
B. Side Reactions: Hydrolysis of the Ester Group
The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which can be encountered during the reaction and workup.
-
Causality: The presence of water, especially at elevated temperatures or in the presence of acid or base, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[4][5] This side product can complicate purification and lower the yield of the desired product.
-
Solutions:
-
Controlled Workup: During the quenching of the reaction mixture, add it slowly to ice-cold water or a buffered solution to minimize localized heating and control the pH.
-
Aqueous Bicarbonate Wash: Use a mild base like sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide to reduce the risk of ester hydrolysis.
-
Extraction Solvent: Choose an appropriate organic solvent for extraction that has low miscibility with water to ensure efficient separation and minimize contact time with the aqueous phase.[6]
-
C. Product Degradation
Pyrimidines, while generally stable, can be susceptible to degradation under harsh conditions.
-
Causality: Prolonged exposure to high temperatures or strong acids/bases can lead to ring opening or other decomposition pathways.
-
Solutions:
-
Minimize Reaction Time: As determined by reaction monitoring, avoid unnecessarily long reaction times.
-
Purification Method: Employ purification techniques that avoid harsh conditions. Column chromatography on silica gel is a common and effective method. Recrystallization from a suitable solvent system can also be used to obtain a high-purity product.[7]
-
Issue 2: Formation of Impurities
Question: I am observing significant impurities in my final product, even after purification. What are the common impurities and how can I prevent their formation?
Answer:
Impurity formation is a common challenge. The primary impurities often arise from side reactions involving the starting materials or intermediates.
A. Dichlorinated Byproduct
-
Causality: If the starting material is 4,6-dihydroxypyrimidine, incomplete mono-chlorination can occur, or over-chlorination of a mono-hydroxy intermediate. More commonly, if starting from a dichlorinated pyrimidine, incomplete reaction at one of the chloro-positions during a substitution reaction can be a source of impurities.
-
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Monitoring: Closely monitor the reaction to stop it once the starting material is consumed and before significant byproduct formation occurs.
-
B. Unreacted Starting Material
-
Causality: Incomplete reaction is a straightforward cause of contamination.
-
Solutions:
-
Optimize Reaction Conditions: Revisit the reaction temperature, time, and reagent stoichiometry as discussed in Issue 1.
-
Efficient Purification: Utilize a purification method with sufficient resolving power to separate the product from the starting material. A gradient elution in column chromatography can be effective.
-
C. Hydrolyzed Carboxylic Acid
-
Causality: As mentioned previously, hydrolysis of the methyl ester is a common side reaction.[4]
-
Solutions:
-
Anhydrous Workup: If possible, perform a non-aqueous workup.
-
Careful pH Control: Maintain a neutral or slightly acidic pH during aqueous workup procedures.
-
Experimental Workflow: Troubleshooting Logic
Caption: Troubleshooting workflow for synthesis optimization.
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the chlorination of a hydroxypyrimidine with POCl₃?
A1: The chlorination of a hydroxypyrimidine with phosphorus oxychloride is a nucleophilic substitution reaction. The oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a pyridyl-dichlorophosphate intermediate. A chloride ion then acts as a nucleophile, attacking the carbon atom bearing the phosphate group, which is a good leaving group. This results in the formation of the desired chloropyrimidine. The presence of a base helps to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the generated HCl.
Reaction Mechanism: Chlorination
Caption: Simplified mechanism of hydroxypyrimidine chlorination.
Q2: Are there alternative chlorinating agents to POCl₃?
A2: Yes, other chlorinating agents can be used, although POCl₃ is the most common for this transformation. Thionyl chloride (SOCl₂) can also be effective, sometimes in the presence of a catalytic amount of dimethylformamide (DMF). The choice of chlorinating agent may depend on the specific substrate and the desired reaction conditions. For some substrates, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be beneficial.[1]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing the purity of the compound.
-
Melting Point: A sharp melting point close to the literature value (34-37 °C) is indicative of high purity.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic, especially during quenching. [8] Ensure adequate cooling is available and perform additions slowly.
-
Sealed reactors should only be used by trained personnel and with appropriate pressure relief systems. [2]
III. Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and scale.
Synthesis of this compound
Materials:
-
6-Hydroxypyrimidine-4-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-hydroxypyrimidine-4-carboxylic acid (1 equivalent).
-
Add N,N-diethylaniline (1.2 equivalents) followed by the slow addition of phosphorus oxychloride (3-5 equivalents) at 0 °C.
-
Heat the reaction mixture to 100-110 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloropyrimidine-4-carbonyl chloride.
-
Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C.
-
Add anhydrous methanol (2 equivalents) dropwise and stir the reaction at room temperature for 1-2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Starting Material Purity | >98% | To minimize the introduction of impurities. |
| POCl₃ Equivalents | 3-5 | To ensure complete chlorination. |
| Base Equivalents | 1.2 | To neutralize generated HCl. |
| Reaction Temperature | 100-110 °C | Optimal for the chlorination reaction. |
| Reaction Time | 2-4 hours | Monitor by TLC/HPLC for completion. |
| Quenching Temperature | 0 °C | To control the exothermic reaction with water. |
| Purification Method | Column Chromatography | To achieve high purity of the final product. |
IV. References
-
Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (n.d.). BenchChem.
-
Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones. (n.d.). ResearchGate.
-
Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. (n.d.). BenchChem.
-
methyl 6-chloro-2-methylsulfanyl-pyrimidine-4-carboxylate synthesis. (n.d.). ChemicalBook.
-
De novo pyrimidine synthesis steps, pathways, uses. (2023, October 18). Microbe Notes.
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
-
Pyrimidine Metabolism Disorders. (n.d.). MSD Manual Professional Edition.
-
Synthesis of Pyrimidine Derivatives. (n.d.).
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017, October 3). ResearchGate.
-
Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. (n.d.). Google Patents.
-
Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024, September 18). Creative Proteomics Blog.
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PMC - NIH.
-
Pyrimidine Synthesis and Degradation. (n.d.). Pharmacy 180.
-
Pyrimidine Synthesis Biochemistry. (2022, November 26). YouTube.
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkat USA.
-
Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (n.d.). PubMed Central.
-
Process for the preparation of chloropyrimidines. (n.d.). Google Patents.
-
New procedure for the chlorination of pyrimidine and purine nucleosides. (n.d.). ACS Publications.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). PMC - NIH.
-
Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. (n.d.). PMC - NIH.
-
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate 97 89793-11-3. (n.d.). Sigma-Aldrich.
-
Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (n.d.). Google Patents.
-
An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. (2014, September 24). PMC - NIH.
-
Method for purifying 4, 6-dichloro pyrimidine. (n.d.). Google Patents.
-
An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. (2014, October 3). PubMed.
-
OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. (2025, August 7). ResearchGate.
-
Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.). Google Patents.
-
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate 97 89793-11-3. (n.d.). Sigma-Aldrich.
-
ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2025, August 7). ResearchGate.
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube.
-
Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. (n.d.). Current Medicinal Chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 7. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Common side reactions in the synthesis of Methyl 6-chloropyrimidine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-chloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Issue 1: Low Yield of Methyl 6-hydroxypyrimidine-4-carboxylate (Precursor Synthesis)
Question: I am attempting to synthesize the precursor, Methyl 6-hydroxypyrimidine-4-carboxylate, via a condensation reaction (e.g., from an appropriate three-carbon fragment and urea), but my yields are consistently low, and I observe a significant amount of unreacted starting materials. What's going wrong?
Probable Causes & Solutions:
Low conversion during the initial pyrimidine ring formation is a common hurdle. The efficiency of this cyclization is highly dependent on reaction conditions and reactant integrity.
-
Catalyst Inefficiency: The choice and activity of the catalyst are paramount. For acid-catalyzed reactions, ensure the acid (e.g., HCl, H₂SO₄) is of the correct concentration. If using a reusable catalyst, it may require regeneration to restore its activity.[1]
-
Suboptimal Reaction Conditions:
-
Temperature: While heating is often necessary, excessive temperatures can lead to the decomposition of reactants like urea, which can generate ammonia and favor competing side reactions.[1] A moderate, controlled temperature profile is recommended.
-
Reaction Time: These condensations can be slow. It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it has reached completion before workup.[1]
-
-
Anhydrous Conditions: Many condensation reactions are sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents, as moisture can hydrolyze starting materials and intermediates, stalling the reaction.[1]
Issue 2: Formation of an Unexpected, Highly Fluorescent Byproduct
Question: During the synthesis of my hydroxypyrimidine precursor, I isolated a yellow, highly fluorescent byproduct that is contaminating my desired product. What is this compound, and how can I prevent its formation?
Probable Cause & Solution:
This is a classic signature of a competing reaction pathway.
-
Hantzsch Dihydropyridine Formation: In reactions analogous to the Biginelli synthesis, if reaction temperatures are too high, urea can decompose into ammonia. This ammonia can then react with the aldehyde and two equivalents of the β-ketoester (or similar C-C-C fragment) to form a Hantzsch-type 1,4-dihydropyridine (DHP), which is often highly fluorescent.[1]
Mitigation Strategy:
| Parameter | Recommended Action | Rationale |
| Temperature | Lower the reaction temperature. | Reduces the rate of urea decomposition, disfavoring the Hantzsch pathway.[1] |
| Order of Addition | Consider adding urea as the final reactant. | Minimizes the time urea is exposed to high temperatures before reacting, reducing decomposition.[1] |
| Catalyst | Experiment with different Lewis or Brønsted acids. | The nature of the catalyst can influence the selectivity between the desired pyrimidine synthesis and the competing DHP formation.[1] |
Issue 3: Incomplete Chlorination of Methyl 6-hydroxypyrimidine-4-carboxylate
Question: My chlorination step using phosphorus oxychloride (POCl₃) is not proceeding to completion. I still have a significant amount of the starting hydroxypyrimidine in my crude product. How can I drive the reaction to completion?
Probable Causes & Solutions:
This is one of the most frequent issues in the synthesis of chloropyrimidines. The effectiveness of POCl₃ is highly sensitive to several factors.
-
Reagent Quality and Stoichiometry:
-
POCl₃ Quality: Phosphorus oxychloride is highly reactive towards moisture. Using an old or improperly stored bottle can result in significantly reduced reactivity. Always use a fresh or freshly distilled batch of POCl₃ for best results.[2]
-
Stoichiometry: Ensure an adequate molar excess of POCl₃ is used. Depending on the substrate and conditions, ratios from 2.8:1 to 9:1 of POCl₃ to hydroxypyrimidine may be necessary.[2]
-
-
Reaction Conditions:
-
Temperature: This chlorination requires heating. Typical temperatures range from 60°C to the reflux temperature of POCl₃ (approx. 107°C).[2] In some solvent-free protocols, temperatures can be even higher.[3][4]
-
Reaction Time: The reaction can take several hours to complete. Monitor via TLC until the starting material is fully consumed.[2]
-
-
Presence of Moisture: Water rigorously excludes from the reaction. All glassware must be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from quenching the POCl₃.[2]
Issue 4: Product Hydrolysis During Workup
Question: After successfully completing the chlorination, I am losing a significant portion of my product during the aqueous workup. My analysis shows the presence of the starting Methyl 6-hydroxypyrimidine-4-carboxylate again. What is happening?
Probable Cause & Solution:
Chloropyrimidines, while generally stable, can be susceptible to hydrolysis under certain conditions, converting them back to the corresponding hydroxypyrimidine.
-
Hydrolysis: The C-Cl bond on the electron-deficient pyrimidine ring is activated towards nucleophilic substitution. During a prolonged or basic aqueous workup, water can act as a nucleophile, displacing the chloride. This is especially a risk if the workup involves heating or extended contact with aqueous basic solutions used to neutralize excess acid.[5]
Mitigation Strategy:
-
Rapid, Cold Workup: Quench the reaction mixture by pouring it carefully onto crushed ice or into ice-cold water. This rapidly hydrolyzes the excess POCl₃ while keeping the temperature low to minimize product hydrolysis.
-
Avoid Strong Bases: If a base is needed to neutralize the solution, use a mild base like sodium bicarbonate and add it slowly while keeping the mixture cold. Avoid strong bases like NaOH or KOH if possible.
-
Minimize Contact Time: Perform extractions quickly. Do not let the organic and aqueous layers sit together for extended periods.
-
Solvent-Based Workup: An alternative to aqueous workup involves distilling off the excess POCl₃ under reduced pressure. The remaining residue can then be dissolved in an appropriate organic solvent, and the byproducts (like amine hydrochlorides, if used) can be removed by filtration.[5] This method avoids water altogether.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the chlorination of hydroxypyrimidines with POCl₃?
A1: Besides incomplete reaction and product hydrolysis, the primary side reaction is the formation of phosphorylated intermediates. For substrates containing amino groups, byproducts like phosphoramidic dichlorides can form, though these often hydrolyze to the desired product during workup.[2] At excessively high temperatures (>150-160°C), thermal decomposition can occur, leading to the formation of dark, tarry, and intractable residues.[2]
Q2: Is it necessary to use a base like N,N-dimethylaniline or pyridine in the chlorination reaction?
A2: While not always strictly necessary, the addition of a tertiary amine base is a very common and often beneficial practice. The base acts as an acid scavenger, neutralizing the HCl generated during the reaction. This can improve yields and reaction rates.[2] However, it complicates the workup, as the amine hydrochloride salt must be removed from the product.[5] Solvent-free methods using equimolar POCl₃ and pyridine have been shown to be highly efficient.[3][4]
Q3: My crude product is a dark, oily substance instead of the expected solid. How should I purify it?
A3: The formation of an oil suggests the presence of significant impurities or residual solvent/reagents.
-
Ensure Complete Reagent Removal: First, ensure all volatile reagents, especially excess POCl₃, have been thoroughly removed under reduced pressure.
-
Recrystallization: The most common purification method for the solid product is recrystallization. Suitable solvents might include ethanol, benzene, or mixtures of hexanes and ethyl acetate.[2]
-
Column Chromatography: If recrystallization fails to yield a pure solid, column chromatography on silica gel is a reliable alternative.[2] A gradient elution system, for example, starting with hexanes and gradually increasing the polarity with ethyl acetate, is a good starting point.
-
Aqueous Wash: Washing the organic solution of the crude product with a saturated sodium bicarbonate solution can help remove acidic impurities that may be contributing to the oily nature. Follow this with a brine wash to aid in removing water.
Q4: I have heard about "pyrimidine dimers" as a potential byproduct. Is this a concern in this synthesis?
A4: Pyrimidine dimerization is primarily a photochemical reaction, where adjacent pyrimidine bases in DNA or RNA form covalent bonds (cyclobutane pyrimidine dimers) upon exposure to UV light.[6] This is a well-known form of DNA damage.[6][7] In the context of a standard chemical synthesis performed in glassware that blocks UV light and without a photochemical reactor, the formation of pyrimidine dimers is not a common or expected side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Purification of Methyl 6-chloropyrimidine-4-carboxylate by Recrystallization
Welcome to the technical support center for the purification of Methyl 6-chloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important chemical intermediate.
I. Understanding the Compound: Physicochemical Properties
Before delving into troubleshooting, a firm grasp of the properties of this compound is essential for a successful purification.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline powder/needles | [3] |
| Purity (Typical) | ≥ 97% - 98% | [1][3] |
| Storage Conditions | 2-8°C, Inert atmosphere | [4] |
II. The "Why": Principles of Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds.[5] Its success hinges on the principle that the solubility of a solid in a solvent increases with temperature.[5] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[5][6] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[5]
III. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the recrystallization of this compound.
A. Solvent Selection Challenges
Q1: My compound is either too soluble or not soluble enough in common solvents. How do I choose the right one?
A1: This is a classic recrystallization challenge. The key is to find a solvent where this compound exhibits a steep solubility curve with respect to temperature.
-
Expert Insight: A rule of thumb is that "like dissolves like." Given the structure of your compound (a moderately polar ester with a heterocyclic ring), you should explore solvents of intermediate polarity. Very polar solvents like water may have low solubility even when hot, while nonpolar solvents like hexane might dissolve it too readily.
-
Systematic Approach:
-
Small-Scale Testing: Use small amounts of your crude product in test tubes with various solvents.[5]
-
Observe at Room Temperature: A good candidate solvent will not dissolve the compound at room temperature.[6]
-
Heat to Boiling: The compound should dissolve completely in a minimal amount of the boiling solvent.[7]
-
Cool Slowly: Upon cooling, you should observe the formation of crystals.
-
-
Mixed Solvent Systems: If a single solvent proves inadequate, a mixed solvent system is a powerful alternative.[8]
-
How it Works: You dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). A small addition of the "good" solvent will clarify the solution, which is then allowed to cool slowly.
-
Common Pairs: For a compound like this, consider pairs such as ethanol/water, acetone/hexane, or ethyl acetate/hexane.[9]
-
Q2: I've heard that the impurities in my crude product can affect solvent choice. How so?
A2: Absolutely. The nature of the impurities is a critical factor.[10] Ideally, the impurities should either be highly soluble in the chosen solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
-
Common Impurities: In the synthesis of pyrimidine derivatives, you might encounter starting materials, by-products from side reactions, or residual catalysts.[11] For instance, unreacted 6-hydroxypyrimidine-4-carboxylic acid would be more polar and might be less soluble in less polar organic solvents.
B. Crystallization Issues
Q3: I've dissolved my compound in hot solvent and let it cool, but no crystals are forming. What's wrong?
A3: This is a common issue, often due to one of the following:
-
Too Much Solvent: This is the most frequent cause.[12] If the solution is not saturated upon cooling, crystals will not form.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once you observe crystal formation at the surface, allow it to cool again. You can test for saturation by dipping a glass rod in the solution; a solid film should form upon drying if the solution is saturated.
-
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility.[7]
-
Solutions to Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7][12]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This "seed" will act as a template for further crystal formation.[12]
-
Drastic Cooling: Place the flask in an ice bath to further decrease the solubility.[12]
-
-
Q4: My compound is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[13] This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the presence of impurities significantly depresses the melting point.
-
Solutions:
-
Reheat and Add More Solvent: The most straightforward approach is to reheat the solution to redissolve the oil and then add a small amount of additional solvent before allowing it to cool again, more slowly this time.[12][13] This keeps the compound in solution at a lower temperature, hopefully below its melting point.
-
Lower the Solution Temperature: If using a mixed solvent system, you can add more of the "good" solvent to lower the saturation temperature.
-
Change Solvents: If oiling out persists, the chosen solvent system may be unsuitable. Experiment with a solvent that has a lower boiling point.
-
C. Purity and Yield Problems
Q5: My final product has a low melting point and appears discolored. What went wrong?
A5: This indicates the presence of impurities.
-
Colored Impurities: If your product is discolored, it may be due to high molecular weight, colored by-products.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.
-
-
Insoluble Impurities: If you notice solid particles in your hot solution, these are insoluble impurities.
-
Solution: Perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel to remove the insoluble material before allowing the filtrate to cool.[8]
-
-
Soluble Impurities: If impurities remain, a second recrystallization may be necessary.
Q6: My yield is very low. How can I improve it?
A6: A low yield can result from several factors.[13]
-
Using Too Much Solvent: As mentioned, this is a primary cause of low yield, as a significant amount of your product will remain in the mother liquor.[7][13]
-
Premature Crystallization: If crystals form during hot filtration, you will lose product.
-
Solution: Use a pre-warmed funnel and receiving flask, and keep the solution hot during filtration.[8]
-
-
Incomplete Crystallization: Ensure the solution has cooled completely, perhaps in an ice bath, to maximize crystal formation before filtration.
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.[7]
IV. Experimental Protocols & Visualizations
A. Standard Recrystallization Workflow
Caption: Standard workflow for the recrystallization of a solid organic compound.
B. Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
V. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.[14][15]
-
Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[2][16] Avoid creating dust.[15]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[14][15] If inhaled, move to fresh air.[14]
VI. References
-
Finding the best solvent for recrystallisation student sheet. (n.d.). Education in Chemistry.
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). University of Colorado Boulder.
-
Are there any general rules for choosing solvents for recrystallization?. (2012). Chemistry Stack Exchange.
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
-
Solvent selection for recrystallization: An undergraduate organic experiment. (1976). Journal of Chemical Education.
-
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate. (n.d.). Chem-Impex.
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
-
Troubleshooting. (2022). Chemistry LibreTexts.
-
Recrystallization1. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
-
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate. (2023). Apollo Scientific.
-
SAFETY DATA SHEET - Methyl 2-chloropyrimidine-4-carboxylate. (2023). Fisher Scientific.
-
SAFETY DATA SHEET - Methyl 2-chloro-6-methylpyrimidine-4-carboxylate. (2023). Fisher Scientific.
-
recrystallization.pdf. (n.d.). University of California, Berkeley, College of Chemistry.
-
SAFETY DATA SHEET - Methyl 2-chloropyrimidine-5-carboxylate. (2023). Fisher Scientific.
-
SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine. (2024). TCI Chemicals.
-
Methyl 2-chloropyrimidine-4-carboxylate. (n.d.). PubChem.
-
6-aMino-5-chloropyriMidine-4-carboxylic acid. (2024). ChemBK.
-
This compound, CAS NO:6627-22-1. (n.d.). IndiaMART.
-
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate 97. (n.d.). Sigma-Aldrich.
-
6627-22-1|this compound|BLD Pharm. (n.d.). BLD Pharm.
-
Ethyl 6-chloropyrimidine-4-carboxylate. (n.d.). PubChem.
-
37131-91-2|6-Chloropyrimidine-4-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.
-
US5525724A - Process for the preparation of chloropyrimidines. (1996). Google Patents.
References
- 1. indiamart.com [indiamart.com]
- 2. Methyl 2-chloropyrimidine-4-carboxylate | C6H5ClN2O2 | CID 43811076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 6627-22-1|this compound|BLD Pharm [bldpharm.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fishersci.no [fishersci.no]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Identifying impurities in Methyl 6-chloropyrimidine-4-carboxylate samples
Welcome to the technical support center for Methyl 6-chloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in their samples. Adhering to stringent purity requirements is critical for ensuring the safety, efficacy, and reproducibility of your research and drug development programs. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to support your analytical efforts.
The Critical Role of Impurity Profiling
In pharmaceutical development, an impurity is any component of a drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Regulatory bodies such as the International Conference on Harmonisation (ICH) have established strict guidelines for the reporting, identification, and toxicological qualification of these impurities.[1][2][3] This guide will help you understand the potential impurities associated with this compound and provide a systematic approach to their identification and control.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges and questions encountered during the analysis of this compound.
Q1: What are the most likely impurities in my sample of this compound?
Impurities can be classified based on their origin: organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[4] For this compound, you should anticipate impurities from several sources.
Table 1: Potential Impurities in this compound
| Impurity Type | Potential Compound Name | Likely Origin & Rationale |
| Starting Material | 6-Hydroxypyrimidine-4-carboxylic acid | Incomplete chlorination of the hydroxyl group. The synthesis of chloropyrimidines often involves the reaction of a hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6] |
| Intermediates | 6-Chloropyrimidine-4-carbonyl chloride | An unreacted intermediate from the esterification step. If the synthesis involves conversion to an acid chloride before esterification with methanol, this could be a potential impurity.[7] |
| By-products | Isomeric Impurities (e.g., Methyl 2-chloropyrimidine-4-carboxylate) | Isomer formation can occur during the synthesis of the pyrimidine ring or during chlorination, depending on the starting materials and reaction conditions.[8] |
| By-products | Dichloro- or trichloropyrimidine species | Over-chlorination of the pyrimidine ring if the reaction conditions are not carefully controlled.[8] |
| Degradation Product | Methyl 6-hydroxypyrimidine-4-carboxylate (Pyrimidone derivative) | Hydrolysis of the chloro-substituent. Chloropyrimidines are susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding hydroxypyrimidine (pyrimidone).[8][9] |
| Degradation Product | 6-Chloropyrimidine-4-carboxylic acid | Hydrolysis of the methyl ester group. This is a common degradation pathway for esters, particularly in the presence of acid or base. |
| Reagents | Phosphorus-containing impurities | If POCl₃ is used as the chlorinating agent, residual phosphorus species may be present. |
| Residual Solvents | Toluene, Chloroform, Methanol, Ethanol, etc. | Solvents used during synthesis, extraction, and purification steps. Their control is mandated by ICH Q3C guidelines.[2] |
Q2: I see an unexpected peak in my HPLC chromatogram. What is the systematic approach to identify it?
Identifying an unknown peak requires a structured workflow that combines chromatographic, spectroscopic, and regulatory knowledge.
Diagram 1: General Workflow for Impurity Identification
A logical flow for identifying and characterizing unknown analytical peaks.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 7. methyl 6-chloro-2-methylsulfanyl-pyrimidine-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Failed Reactions with Methyl 6-chloropyrimidine-4-carboxylate
Welcome to the technical support center for Methyl 6-chloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges encountered during reactions with this substrate, providing in-depth, field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring the scientific integrity and success of your work.
Understanding the Reactivity of this compound
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 6-position and a methyl ester at the 4-position. This substitution pattern imparts a unique reactivity profile that is crucial to understand for successful experimentation.
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is further amplified by the electron-withdrawing nature of the methyl ester group. Consequently, the chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr). However, the lone pairs on the pyrimidine nitrogens can also act as Lewis bases, potentially coordinating to and deactivating palladium catalysts used in cross-coupling reactions.[1][2] This dual nature—activated for SNAr yet prone to catalyst inhibition—is the primary source of many of the challenges encountered when working with this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This technical support center is organized into the following sections, addressing the most common reaction types and issues:
-
Part 1: Suzuki-Miyaura Coupling Reactions
-
Part 2: Buchwald-Hartwig Amination Reactions
-
Part 3: Nucleophilic Aromatic Substitution (SNAr) Reactions
-
Part 4: Managing Side Reactions and Substrate Stability
Part 1: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, with substrates like this compound, several challenges can arise.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I troubleshoot it?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling with this substrate typically points to one of three main issues: inefficient oxidative addition, catalyst deactivation, or problems with the boronic acid/ester.
1. Inefficient Oxidative Addition:
-
The Challenge: The C-Cl bond of an aryl chloride is stronger than the corresponding C-Br or C-I bonds, making the initial oxidative addition to the Pd(0) catalyst the rate-limiting step.[3] The electron-withdrawing nature of the pyrimidine ring and the ester group does make the chlorine more reactive than in electron-rich aryl chlorides, but it can still be challenging.
-
Troubleshooting Strategy:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[4] More electron-rich and bulky phosphine ligands are required to facilitate the oxidative addition. Consider screening ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging aryl chlorides.[5] N-heterocyclic carbene (NHC) ligands can also be highly effective.[6]
-
Pre-catalyst Choice: Using a pre-catalyst that readily forms the active Pd(0) species, such as a G3 or G4 Buchwald pre-catalyst, can be beneficial.[7]
-
2. Catalyst Deactivation:
-
The Challenge: The nitrogen lone pairs on the pyrimidine ring can coordinate to the palladium center, forming catalytically inactive "off-cycle" complexes.[1][2] This is a very common issue with nitrogen-containing heterocycles.
-
Troubleshooting Strategy:
-
Ligand-to-Palladium Ratio: A slightly higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can sometimes help to prevent the substrate from displacing the phosphine ligand.
-
Bulky Ligands: The use of bulky ligands, as mentioned above, not only aids in oxidative addition but also sterically hinders the coordination of the pyrimidine nitrogen to the palladium center.
-
3. Boronic Acid/Ester Issues:
-
The Challenge: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive trimeric anhydrides (boroxines).[7]
-
Troubleshooting Strategy:
-
Reagent Quality: Use fresh, high-quality boronic acid. If in doubt, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (BPin).
-
Base Selection: The choice of base is critical. While strong bases are often needed to facilitate transmetalation, they can also promote protodeboronation. A screen of bases is recommended. K₃PO₄ and Cs₂CO₃ are often good starting points for challenging couplings.[7] Anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[8]
-
Visualizing the Troubleshooting Workflow for a Failed Suzuki Coupling:
Caption: Troubleshooting logic for a failed Suzuki coupling.
Question 2: I'm observing a significant amount of a dehalogenated byproduct (Methyl pyrimidine-4-carboxylate) in my Suzuki reaction. How can I minimize this?
Answer:
The formation of a dehalogenated byproduct is a common side reaction in palladium-catalyzed couplings, arising from the premature reductive elimination of a hydride species from the palladium center.[5]
-
Sources of Hydride: Potential hydride sources in the reaction mixture include the solvent (especially alcohols), water, the amine (if present as an impurity), or the base itself.
-
Minimization Strategies:
-
Ligand Choice: Employ bulky, electron-rich ligands. These ligands tend to favor the desired C-C bond formation over the C-H bond formation.[5]
-
Base Selection: Avoid strong alkoxide bases if dehalogenation is a significant issue. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[5]
-
Solvent System: Use aprotic solvents such as dioxane, THF, or toluene. If an alcohol is part of the solvent system, consider reducing its proportion or switching to a non-protic system.[5]
-
Water Content: While a small amount of water can be beneficial for some Suzuki couplings, an excess can be a source of protons leading to dehalogenation. If you are running the reaction under anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, you can try varying the water-to-organic solvent ratio.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Pre-catalyst (e.g., G3-XPhos) | Readily forms the active Pd(0) species. |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands that facilitate oxidative addition and minimize catalyst deactivation.[5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong enough to promote transmetalation but less likely to cause dehalogenation than alkoxide bases.[7] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene | Aprotic solvents are generally preferred to minimize dehalogenation. |
| Temperature | 80-110 °C | Higher temperatures are often required for aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the Pd(0) catalyst.[7] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%) in a portion of the degassed solvent.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add the remaining degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.[2][9]
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 2: Troubleshooting Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. However, the inherent properties of both the chloropyrimidine and the amine coupling partner can lead to complications.
Question 3: My Buchwald-Hartwig amination is failing or giving low yields. What should I investigate?
Answer:
Similar to the Suzuki coupling, failures in Buchwald-Hartwig aminations of this compound often stem from catalyst inhibition and the challenging nature of the aryl chloride.[1][10]
1. Catalyst Inhibition and Inactivity:
-
The Challenge: Both the pyrimidine nitrogen atoms and the amine nucleophile can act as Lewis bases and coordinate to the palladium catalyst, leading to its deactivation.[1]
-
Troubleshooting Strategy:
-
Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands is crucial. Ligands like XPhos, RuPhos, and BrettPhos are designed to be sterically demanding, which helps to prevent the binding of two amine molecules to the palladium center and facilitates the reductive elimination step.[11] For particularly challenging substrates, consider specialized ligands like BippyPhos, which has shown broad scope for heteroaryl chlorides.[12]
-
Pre-catalysts: The use of well-defined pre-catalysts can lead to more consistent results by ensuring the efficient generation of the active Pd(0) species.[13]
-
2. Base Selection and Solubility:
-
The Challenge: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often necessary for the deprotonation of the amine.[10] However, these strong bases can also promote side reactions, including the hydrolysis of the methyl ester (see Part 4). The poor solubility of some inorganic bases can also be a significant issue.[10]
-
Troubleshooting Strategy:
-
Base Screening: A systematic screen of bases is highly recommended. Start with a strong, non-nucleophilic base like NaOtBu. If side reactions are observed, consider weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[10]
-
Solvent Choice: The solvent should be able to dissolve the reactants and the base to some extent. Toluene and 1,4-dioxane are common choices.[10] For bases with poor solubility, vigorous stirring is essential.
-
3. Substrate-Specific Issues:
-
The Challenge: The reactivity of the amine can vary significantly. Sterically hindered amines or electron-deficient anilines can be particularly challenging coupling partners.
-
Troubleshooting Strategy:
-
Ligand Matching: Different ligands are often optimal for different classes of amines. For example, RuPhos is often effective for secondary amines, while BrettPhos is a good choice for primary amines.[14]
-
Temperature: Reactions involving less reactive amines may require higher temperatures (up to 110 °C).
-
Visualizing the Buchwald-Hartwig Catalytic Cycle and Potential Pitfalls:
Caption: Buchwald-Hartwig catalytic cycle with potential deactivation pathways.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to a dry Schlenk tube.[4]
-
Add this compound (1.0 equiv.) and the amine (1.1 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of approximately 0.1-0.2 M.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and quench carefully with water or saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring makes this compound a good substrate for SNAr reactions.
Question 4: My SNAr reaction with an amine nucleophile is sluggish or incomplete. How can I improve it?
Answer:
While the substrate is activated for SNAr, the reaction's success depends heavily on the nucleophilicity of the attacking species and the reaction conditions.
-
Nucleophile Strength: The rate of an SNAr reaction is directly related to the strength of the nucleophile. If you are using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), the reaction will be slow.
-
Troubleshooting: You can often increase the nucleophilicity of an amine by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to deprotonate it in situ. For very weak nucleophiles, a stronger base like sodium hydride (NaH) might be necessary to pre-form the nucleophile, though this may increase the risk of side reactions.
-
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally the best choice for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[15]
-
Temperature: Heating the reaction is often necessary to achieve a reasonable rate. Temperatures in the range of 80-150 °C are common. Microwave irradiation can also be very effective at accelerating these reactions.[16]
-
Leaving Group Ability: Chlorine is a reasonably good leaving group in this context, but if the reaction is still sluggish, you could consider converting the chloro-substituent to a better leaving group, although this is often not practical.
Question 5: I am seeing substitution at the 4-position (displacement of the ester) instead of the 6-position (displacement of the chlorine). Why is this happening and can I prevent it?
Answer:
While displacement of the chlorine at the 6-position is generally favored, under certain conditions, particularly with strong, hard nucleophiles and harsh conditions, attack at the 4-position can occur. The ester group, while not a traditional leaving group, can be displaced.
-
Explanation: The regioselectivity of nucleophilic attack on substituted pyrimidines can be complex. While the chlorine is a better leaving group, the 4-position is also electronically activated. The outcome can be influenced by both kinetic and thermodynamic factors, as well as the nature of the nucleophile.
-
Prevention:
-
Milder Conditions: Use the mildest possible conditions (lower temperature, less harsh base) that still allow the desired reaction to proceed.
-
Nucleophile Choice: This side reaction is more likely with hard nucleophiles like alkoxides. With amine nucleophiles, it is less common but still possible.
-
Protecting Groups: In extreme cases, it might be necessary to reduce the ester to an alcohol, protect the alcohol, perform the SNAr, and then re-oxidize and esterify. This is a longer route but can provide the desired regioselectivity.
-
Part 4: Managing Side Reactions and Substrate Stability
Question 6: I am concerned about the hydrolysis of the methyl ester under my reaction conditions. How can I avoid this?
Answer:
The methyl ester is susceptible to hydrolysis (saponification) under basic conditions, especially in the presence of water and at elevated temperatures.[17][18] This will convert the ester to a carboxylate, which can complicate purification and may even interfere with the reaction.
-
Minimizing Hydrolysis:
-
Base Selection: If possible, use weaker bases that are less likely to promote hydrolysis. For example, in a Suzuki coupling, you might find that K₂CO₃ is sufficient and less hydrolytic than K₃PO₄ or Cs₂CO₃. In a Buchwald-Hartwig amination, a very strong but non-nucleophilic base like LHMDS might be a better choice than NaOtBu if water is present.
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the amount of water available for hydrolysis.
-
Reaction Time and Temperature: Use the lowest temperature and shortest reaction time that allows for complete conversion of the starting material. Overheating the reaction for extended periods will increase the likelihood of hydrolysis.
-
Work-up: During the work-up, if you have used a strong base, neutralize the reaction mixture with a mild acid (e.g., saturated aqueous NH₄Cl) before extraction to ensure the ester remains protonated.
-
Table 2: Summary of Common Problems and Solutions
| Problem | Reaction Type | Potential Cause(s) | Recommended Solution(s) |
| Low/No Yield | Suzuki, Buchwald-Hartwig | Inactive catalyst, catalyst deactivation | Use bulky, electron-rich ligands (e.g., XPhos, SPhos); use a pre-catalyst; screen bases and solvents. |
| Dehalogenation | Suzuki, Buchwald-Hartwig | Hydride source in reaction | Use aprotic solvent; switch to a weaker inorganic base (e.g., K₂CO₃); ensure anhydrous conditions. |
| Ester Hydrolysis | All (with base) | Strong base, water, high temperature | Use weaker base if possible; ensure anhydrous conditions; minimize reaction time and temperature.[17] |
| Sluggish Reaction | SNAr | Weak nucleophile, wrong solvent | Use a stronger nucleophile or add a base; use a polar aprotic solvent (DMF, DMSO); increase temperature/use microwave. |
| Catalyst Poisoning | Suzuki, Buchwald-Hartwig | Coordination of pyrimidine N to Pd | Use bulky ligands; increase ligand:Pd ratio.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. jocpr.com [jocpr.com]
- 18. Saponification-Typical procedures - operachem [operachem.com]
Navigating Nucleophilic Aromatic Substitution: A Guide to Byproduct Prevention in Methyl 6-chloropyrimidine-4-carboxylate Reactions
Technical Support Center
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 6-chloropyrimidine-4-carboxylate. This guide is designed to provide expert insights and practical troubleshooting strategies to minimize byproduct formation during nucleophilic aromatic substitution (SNAr) reactions, ensuring the integrity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound?
The primary and most synthetically useful reaction is the nucleophilic aromatic substitution (SNAr) at the C6 position. The electron-deficient nature of the pyrimidine ring, further activated by the chlorine atom, facilitates the displacement of the chloride by a wide range of nucleophiles, particularly amines.
Q2: I am seeing a significant amount of my starting material leftover. What are the likely causes?
Incomplete conversion is a common issue and can often be attributed to several factors:
-
Insufficient reaction time or temperature: SNAr reactions on chloropyrimidines may require elevated temperatures and extended reaction times to proceed to completion.
-
Inadequate activation: The choice of base is crucial for deprotonating the incoming nucleophile (especially for amines and thiols) and neutralizing the HCl generated during the reaction. An inappropriate or insufficient amount of base can stall the reaction.
-
Poor nucleophile reactivity: Sterically hindered or electronically poor nucleophiles may exhibit sluggish reactivity.
Q3: My mass spectrometry analysis shows a mass corresponding to the hydrolysis of the methyl ester. How can I prevent this?
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a prevalent byproduct, particularly when using strong bases or during aqueous workups. The use of non-aqueous workup procedures and milder, non-nucleophilic bases can mitigate this issue. For instance, employing a base like diisopropylethylamine (DIPEA) is often preferred over hydroxide or alkoxide bases.[1]
Q4: I've isolated a byproduct with a mass indicating the replacement of the chlorine atom with a hydroxyl group. What is this and how is it formed?
This byproduct is Methyl 6-hydroxypyrimidine-4-carboxylate. It arises from the hydrolysis of the 6-chloro group. This can occur if there is residual water in your reaction mixture, especially at elevated temperatures. Ensuring rigorously dry reaction conditions is paramount to preventing its formation.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section provides a detailed breakdown of common byproducts, their identification, and step-by-step protocols to minimize their formation.
Byproduct 1: Unreacted this compound
-
Identification: Presence of the starting material's mass and retention time in LC-MS and HPLC analysis.
-
Root Cause Analysis & Corrective Actions:
| Root Cause | Corrective Action |
| Insufficient Reaction Time/Temperature | Monitor the reaction progress by TLC or LC-MS at regular intervals. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. |
| Ineffective Base | Ensure the use of a suitable non-nucleophilic base such as DIPEA or triethylamine, typically in a slight excess (1.1-1.5 equivalents). |
| Low Nucleophile Reactivity | For poorly reactive nucleophiles, consider using a more polar aprotic solvent like DMF or DMSO to enhance solubility and reaction rate. In some cases, catalysis with a palladium complex may be necessary for challenging amine couplings. |
Byproduct 2: Methyl 6-hydroxypyrimidine-4-carboxylate (Chloro Hydrolysis)
-
Identification: A peak in the LC-MS analysis corresponding to the molecular weight of the starting material minus the mass of Cl plus the mass of OH.
-
Root Cause Analysis & Corrective Actions:
| Root Cause | Corrective Action |
| Presence of Water in Reagents/Solvents | Use anhydrous solvents and ensure all reagents are dry. If necessary, dry solvents using appropriate methods (e.g., molecular sieves). |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture, especially for prolonged reactions at high temperatures. |
Byproduct 3: 6-Substituted-pyrimidine-4-carboxylic acid (Product Ester Hydrolysis)
-
Identification: A mass in the LC-MS data corresponding to the expected product minus the mass of a methyl group plus the mass of a hydrogen atom.
-
Root Cause Analysis & Corrective Actions:
| Root Cause | Corrective Action |
| Use of Nucleophilic Bases (e.g., NaOH, KOH) | Employ non-nucleophilic organic bases like DIPEA or triethylamine. These bases are sufficient to scavenge the generated acid without attacking the ester. |
| Aqueous Workup under Basic Conditions | If an aqueous workup is necessary, ensure it is performed under neutral or slightly acidic conditions to prevent saponification of the ester. |
Byproduct 4: 6-Chloropyrimidine-4-carboxylic acid (Starting Material Ester Hydrolysis)
-
Identification: A peak in the LC-MS analysis corresponding to the molecular weight of the starting material minus 14 Da (CH2).
-
Root Cause Analysis & Corrective Actions:
| Root Cause | Corrective Action |
| Premature Hydrolysis | This can occur if the starting material is exposed to basic conditions in the presence of water before the nucleophilic substitution takes place. Ensure the reaction is set up under anhydrous conditions and the base is added strategically. |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol outlines a standard procedure for the reaction of this compound with a primary or secondary amine, designed to minimize common byproducts.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq.).
-
Solvent and Reagents: Dissolve the starting material in an anhydrous aprotic solvent (e.g., DMF, DMSO, or THF). Add the amine nucleophile (1.0-1.2 eq.).
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (1.2-1.5 eq.), dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. If a non-aqueous workup is possible, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine. If an aqueous workup is required, use a saturated solution of ammonium chloride to quench the reaction before extraction.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visual Troubleshooting Guide
The following diagram illustrates the decision-making process for troubleshooting common issues in SNAr reactions of this compound.
Caption: Troubleshooting workflow for byproduct formation.
The following diagram illustrates the primary reaction pathway and potential side reactions.
Caption: Reaction pathways for this compound.
References
Technical Support Center: Recrystallization of Methyl 6-chloropyrimidine-4-carboxylate
Welcome to the technical support center for the purification of pyrimidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of Methyl 6-chloropyrimidine-4-carboxylate. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles for selecting an ideal recrystallization solvent?
An ideal recrystallization solvent for any compound, including this compound, must satisfy a specific set of criteria. The core principle hinges on differential solubility:
-
High Solubility at Elevated Temperatures: The solvent should readily dissolve the compound of interest when heated to its boiling point. This ensures that a minimum amount of solvent can be used to create a saturated solution.
-
Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Q2: Based on its structure, what solvents should I consider for this compound?
The structure of this compound contains a polar pyrimidine ring, a chloro group, and a methyl ester group. This combination of functional groups suggests that moderately polar solvents are a good starting point.
A general rule of thumb is that solvents with functional groups similar to the solute are often effective solubilizers.[1] Therefore, consider the following solvent classes:
-
Alcohols: Ethanol, methanol, and isopropanol are excellent starting points. They are polar enough to interact with the heterocyclic ring and the ester group.
-
Esters: Ethyl acetate can be a good choice, given the presence of the methyl ester in your compound.
-
Ketones: Acetone is another viable option due to its polarity.
-
Aromatic Hydrocarbons: Toluene can be effective, especially if the compound has aromatic characteristics that favor pi-stacking interactions.
-
Solvent Pairs: If no single solvent provides the ideal solubility profile, a solvent-pair system is often effective. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Common pairs include ethanol/water, hexane/ethyl acetate, or toluene/heptane.
Q3: What is a solvent pair, and when is it the right choice?
A solvent pair is a mixture of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "poor" solvent). This technique is invaluable when no single solvent meets the steep solubility-temperature gradient required for effective recrystallization.
When to use a solvent pair:
-
When your compound is very soluble in some solvents and nearly insoluble in others.
-
When a single solvent system leads to "oiling out" (see Troubleshooting).
-
To fine-tune the crystallization process for optimal crystal size and purity.
The process involves dissolving the crude material in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent at an elevated temperature until persistent cloudiness (turbidity) is observed. A small addition of the "good" solvent will then clarify the solution, which is then allowed to cool slowly.
Troubleshooting Guide: Common Recrystallization Issues
Q4: My compound precipitated as an oil instead of crystals. What went wrong and how can I fix it?
"Oiling out" is a common problem, especially for compounds with low melting points.[2] It occurs when the saturated solution is cooled below the melting point of the solute, causing it to come out of solution as a liquid rather than a solid.
Possible Causes & Solutions:
-
Solution is too concentrated: The high concentration of the solute can depress its melting point.
-
Solution: Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3]
-
-
Cooling is too rapid: Fast cooling doesn't allow sufficient time for the ordered crystal lattice to form.
-
Solution: Insulate the flask to slow the cooling rate. You can do this by placing it on a wooden block or wrapping it in glass wool.
-
-
Inappropriate solvent choice: The boiling point of the solvent may be higher than the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point or use a solvent pair to lower the temperature at which saturation occurs.
-
Q5: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
This is typically due to one of two reasons: the solution is not supersaturated, or crystallization has not been initiated.[2]
Possible Causes & Solutions:
-
Too much solvent was used: This is the most frequent cause of crystallization failure.[3][4] The solution is not sufficiently concentrated for crystals to form.
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow the solution to cool again.
-
-
Lack of nucleation sites: Crystal growth requires a starting point, or a "nucleus."
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[3]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[3]
-
Q6: My final yield is very low. How can I improve it?
A low yield can be frustrating, but it often points to specific, correctable issues in the procedure.
Possible Causes & Solutions:
-
Excessive solvent: As mentioned above, using too much solvent will keep a significant portion of your compound dissolved in the mother liquor, even at low temperatures.[4]
-
Premature crystallization: If crystals form during the hot filtration step to remove insoluble impurities, you will lose product.
-
Solution: Use a slight excess of hot solvent before filtration and keep the funnel and receiving flask warm.[2] The excess solvent can be evaporated before cooling.
-
-
Incomplete cooling: Ensure the flask has been thoroughly cooled in an ice bath to minimize the solubility of your compound in the mother liquor.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.
-
Solution: Always wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Experimental Protocols & Data
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently identify a suitable solvent or solvent pair for this compound using a small amount of crude material.
Methodology:
-
Preparation: Place approximately 20-30 mg of your crude compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise, up to about 0.5 mL. Agitate the tube after each drop. Note if the compound dissolves at room temperature. A solvent that dissolves the compound completely at room temperature is generally unsuitable for single-solvent recrystallization.
-
Heating: If the compound did not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature.
-
Ice Bath: If crystals do not form at room temperature, place the test tube in an ice bath for 15-20 minutes.
-
Evaluation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields a good quantity of crystals upon cooling.
Data Presentation: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | May be suitable as an anti-solvent with a polar organic solvent like ethanol or acetone.[1] |
| Methanol | 65 | High | Good starting choice for polar compounds. |
| Ethanol | 78 | High | A very common and effective solvent for many organic compounds, including those with ester and heterocyclic functionalities.[1] |
| Acetone | 56 | Medium-High | Effective for moderately polar compounds. Its volatility makes it easy to remove. |
| Ethyl Acetate | 77 | Medium | A good choice given the ester functional group in the target molecule. |
| Toluene | 111 | Low | Can be effective for compounds with aromatic character. Prone to sublimation.[5] |
| Hexane/Heptane | 69 / 98 | Very Low | Unlikely to be a good single solvent, but excellent as an anti-solvent with more polar solvents like ethyl acetate or acetone.[1] |
Visualizations
Diagram 1: Solvent Selection Workflow
Caption: A flowchart for selecting a recrystallization solvent.
Diagram 2: General Recrystallization Workflow
Caption: A standard workflow for the cooling crystallization process.[6]
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
How to increase the efficiency of amination reactions with Methyl 6-chloropyrimidine-4-carboxylate
Welcome to the technical support center for optimizing amination reactions with Methyl 6-chloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your amination reactions. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the amination of this compound. We delve into the root causes of these problems and provide actionable solutions based on established chemical principles.
Question 1: I am observing very low to no conversion of my starting material. What are the primary factors I should investigate?
Answer:
Low conversion is a common issue that can stem from several factors, depending on the chosen amination method. Let's break down the troubleshooting process for the two most common methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
For Nucleophilic Aromatic Substitution (SNAr):
-
Insufficient Thermal Energy: The pyrimidine ring, while activated by the chlorine and the carboxylate group, still requires sufficient energy for the reaction to proceed. Many SNAr reactions on chloropyrimidines necessitate elevated temperatures, often in the range of 100-140 °C, particularly when using less nucleophilic amines.
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can effectively stabilize this intermediate, thus lowering the activation energy. Protic solvents, such as alcohols, can hydrogen-bond with the amine nucleophile, reducing its nucleophilicity and slowing down the reaction.
-
Base Strength and Solubility: In an SNAr reaction with an amine, a base is required to neutralize the HCl generated. If the generated HCl protonates your amine nucleophile, it will no longer be nucleophilic. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used. Ensure the base is sufficiently strong and has some solubility in the reaction medium to be effective.
For Palladium-Catalyzed Buchwald-Hartwig Amination:
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. Oxygen can oxidize and deactivate the catalyst. Therefore, it is critical to ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) using properly degassed solvents.
-
Ligand Selection: Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step, which is often rate-limiting. Bulky, electron-rich phosphine ligands are essential to facilitate this step. Common choices include biarylphosphine ligands (e.g., RuPhos, XPhos) or ferrocene-based ligands. Standard ligands like PPh₃ are often ineffective for this class of substrate.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system and higher temperatures.
Question 2: My desired product is contaminated with a significant amount of the corresponding carboxylic acid (6-aminopyrimidine-4-carboxylic acid). What is causing this and how can I prevent it?
Answer:
The presence of the carboxylic acid is a clear indication of the hydrolysis of the methyl ester group on your starting material or product. This is a common side reaction, especially under basic conditions.
-
Cause of Hydrolysis: The methyl ester is susceptible to saponification (base-mediated hydrolysis). This is particularly problematic in Buchwald-Hartwig reactions that employ strong bases like NaOtBu or LiHMDS. Even in SNAr reactions, if a strong base is used or if the reaction is heated for an extended period in the presence of a base and trace amounts of water, hydrolysis can occur. Some literature even points to the use of LiOH for intentional hydrolysis of similar substrates.[1]
-
Preventative Measures:
-
Choice of Base: If using a Buchwald-Hartwig approach, consider using a milder base such as Cs₂CO₃ or K₃PO₄. While this might require a higher catalyst loading or a more active ligand, it can significantly reduce the extent of hydrolysis.
-
Reaction Temperature and Time: Minimize the reaction time and use the lowest effective temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous to minimize the water available for hydrolysis.
-
SNAr Approach: Consider using an SNAr approach with a weaker base like diisopropylethylamine (DIPEA) or K₂CO₃, which are less likely to promote ester hydrolysis compared to the strong bases used in palladium-catalyzed reactions.
-
Question 3: I am struggling with the purification of my final product. What are the common impurities and the best methods to remove them?
Answer:
Purification can be challenging due to the polar nature of the aminated pyrimidine product and the potential for closely eluting impurities.
-
Common Impurities:
-
Unreacted Starting Material: this compound.
-
Hydrolyzed Product: 6-aminopyrimidine-4-carboxylic acid.
-
Di-aminated Product: If the amine is used in large excess or under forcing conditions, a second amination at the carboxylate group (forming an amide) could theoretically occur, though this is less common.
-
Palladium Residues and Ligand Oxides: In Buchwald-Hartwig reactions, residual palladium and oxidized phosphine ligands are common impurities.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying these types of compounds. A silica gel column with a gradient elution system is often effective. A common eluent system is a mixture of hexane and ethyl acetate.[2] For more polar products, dichloromethane and methanol gradients can be used.
-
Acid/Base Extraction: If your main impurity is the hydrolyzed carboxylic acid, you can perform an acid/base extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylic acid impurity will be deprotonated and move into the aqueous layer, while your desired ester product remains in the organic layer.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing minor impurities.
-
Filtration through a Plug of Silica: To remove baseline impurities and some colored byproducts, you can dissolve the crude product in a minimal amount of solvent and pass it through a short plug of silica gel, eluting with a suitable solvent.
-
Frequently Asked Questions (FAQs)
-
Q1: Which method is generally better for this amination: SNAr or Buchwald-Hartwig?
-
A1: The choice depends on the nucleophilicity of your amine. For highly nucleophilic amines (e.g., aliphatic amines), SNAr is often simpler, cheaper, and avoids the use of a metal catalyst. For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), the Buchwald-Hartwig amination is generally more reliable and provides higher yields.[3]
-
-
Q2: Can I use microwave irradiation to accelerate the reaction?
-
A2: Yes, microwave-assisted heating can be very effective in reducing reaction times for both SNAr and Buchwald-Hartwig aminations of chloropyrimidines. It allows for rapid heating to high temperatures, which can significantly increase the reaction rate. However, care must be taken to monitor the reaction pressure and to avoid overheating, which can lead to decomposition.
-
-
Q3: What is the expected regioselectivity for this reaction?
-
A3: For this compound, the chlorine at the 6-position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogens and the carboxylate group. Therefore, the amination is expected to occur exclusively at the 6-position. The reactivity of halopyrimidines generally follows the order C4/C6 > C2 >> C5.[4]
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. TLC is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product. LC-MS provides more definitive information on the masses of the components in the reaction mixture, helping to identify the product and any major side products.
-
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination
This protocol is a general starting point and may require optimization for your specific amine.
-
To a clean, dry reaction vessel, add this compound (1.0 eq).
-
Add a suitable polar aprotic solvent (e.g., DMF or DMSO, to make a 0.1-0.5 M solution).
-
Add the amine (1.1-1.5 eq) to the solution.
-
Add a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Seal the vessel and heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol requires strict anaerobic conditions.
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).
-
Add this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.5 M solution).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathways
To further aid in understanding the key transformations, the following diagrams illustrate the mechanistic pathways for both SNAr and Buchwald-Hartwig amination.
Caption: SNAr reaction pathway.
References
- 1. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. research.rug.nl [research.rug.nl]
- 4. arkat-usa.org [arkat-usa.org]
Technical Support Center: Work-up Procedures for Reactions Involving Methyl 6-chloropyrimidine-4-carboxylate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the work-up of reactions involving the versatile building block, Methyl 6-chloropyrimidine-4-carboxylate. The electron-deficient nature of the pyrimidine ring, coupled with the reactivity of the chloro-substituent, makes this compound a valuable precursor in medicinal chemistry. However, these same electronic properties can present unique challenges during reaction work-up and product purification.[1] This guide is designed to provide practical, experience-driven solutions to common issues encountered in the laboratory.
I. General Considerations for Work-up
Before diving into specific reaction types, it's crucial to understand the inherent properties of the pyrimidine core. Pyrimidines are π-deficient aromatic heterocycles, which makes them susceptible to nucleophilic attack.[1] The presence of two nitrogen atoms in the ring also influences its basicity, with the pKa of protonated pyrimidine being significantly lower than that of pyridine.[1] This has implications for the choice of acidic or basic conditions during the work-up, as extreme pH can lead to ring opening or other undesired side reactions.[2][3][4]
II. Troubleshooting Suzuki-Miyaura Coupling Reactions
Suzuki-Miyaura coupling is a powerful method for C-C bond formation and is frequently employed with chloropyrimidine substrates.[5][6] However, the work-up of these reactions can be complicated by the presence of residual palladium catalyst, boronic acid derivatives, and various inorganic salts.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a persistent emulsion during aqueous work-up. How can I break it?
A1: Emulsions are common, especially when using solvents like THF or dioxane mixed with water.
-
Solution 1: Brine Wash. Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Solution 2: Solvent Addition. Add a small amount of a more non-polar solvent like ethyl acetate or dichloromethane to the separatory funnel and gently swirl.
-
Solution 3: Filtration. If the emulsion is caused by fine particulate matter (e.g., precipitated palladium black or inorganic salts), filtering the entire mixture through a pad of Celite® or diatomaceous earth before extraction can be very effective.[7]
Q2: I'm observing a significant amount of a byproduct that appears to be the homo-coupling of my boronic acid. How can I remove it during work-up?
A2: Homo-coupling of boronic acids is a common side reaction, especially if the reaction is not running optimally.[8]
-
Solution 1: Basic Wash. Most boronic acids and their homo-coupling byproducts can be removed by washing the organic layer with a mild aqueous base, such as 1M sodium carbonate or a saturated solution of sodium bicarbonate. This deprotonates the boronic acid, making it water-soluble.
-
Solution 2: Selective Precipitation. In some cases, the desired product may be less soluble than the homo-coupling byproduct. Carefully concentrating the crude reaction mixture and triturating with a suitable solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) can sometimes selectively precipitate the product.
-
Solution 3: Chromatography. If the polarity difference is sufficient, silica gel column chromatography is a reliable method for separation.
Q3: After my work-up, I have a black solid in my organic layer. What is it and how do I get rid of it?
A3: The black solid is likely palladium black, the precipitated form of your palladium catalyst.
-
Solution 1: Filtration through Celite®. As mentioned above, filtering the reaction mixture through a pad of Celite® is the most common and effective way to remove palladium black.[7][9]
-
Solution 2: Activated Carbon Treatment. If trace amounts of soluble palladium are still present, you can treat the organic solution with a small amount of activated carbon, stir for 15-30 minutes, and then filter through Celite®. Be aware that this can sometimes lead to loss of product due to adsorption.
-
Solution 3: Quenching. While less common for work-up, some protocols involve quenching the catalyst with a scavenger resin before filtration.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Product Yield After Work-up | Product Loss to Aqueous Layer | The pyrimidine nitrogen atoms can be protonated under acidic conditions, increasing water solubility. Ensure your aqueous washes are neutral or slightly basic. |
| Incomplete Reaction | Chloropyrimidines can be less reactive than their bromo- or iodo- counterparts.[8] A systematic screening of catalysts, ligands, bases, and solvents may be necessary.[8] | |
| Protodeboronation of Boronic Acid | This is a common side reaction where the C-B bond is cleaved.[10] Use fresh, high-quality boronic acid and avoid prolonged heating. | |
| Product Contaminated with Starting Material | Inefficient Extraction | Ensure you are using an appropriate extraction solvent and performing multiple extractions (e.g., 3 x 50 mL) to maximize product recovery.[7] |
| Reaction Stalled | Consider if your catalyst has been deactivated. Ensure your reaction is run under an inert atmosphere as oxygen can oxidize the Pd(0) catalyst.[10] | |
| Ester Hydrolysis | Strongly Basic Conditions | The methyl ester is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[11] If possible, use a milder base like potassium carbonate or cesium carbonate. |
Experimental Protocol: Standard Suzuki-Miyaura Work-up
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and any insoluble inorganic salts. Wash the filter cake with additional organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water or a saturated aqueous solution of sodium bicarbonate. If a boronic acid was used in excess, a wash with 1M NaOH can be effective for its removal.
-
Brine Wash: Wash the organic layer with brine to remove residual water and help break any emulsions.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.[7][12]
Work-up Workflow Diagram
Caption: General work-up procedure for Suzuki-Miyaura reactions.
III. Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl compounds from aryl halides.[13] When working with this compound, the choice of base and the removal of the amine starting material are key considerations in the work-up.
Frequently Asked Questions (FAQs)
Q1: My product is contaminated with the amine starting material. How can I remove it?
A1: The basicity of the amine starting material can be exploited for its removal.
-
Solution 1: Acidic Wash. Wash the organic layer with a dilute aqueous acid solution, such as 1M HCl or a saturated solution of ammonium chloride. This will protonate the amine, making it water-soluble. Be cautious with the pH, as the pyrimidine product may also have some aqueous solubility under strongly acidic conditions.
-
Solution 2: Scavenger Resins. For more challenging separations, an isocyanate or sulfonic acid-based scavenger resin can be used to covalently bind the excess amine, which is then removed by filtration.
Q2: The strong base I used (e.g., sodium tert-butoxide) seems to be causing side reactions or is difficult to remove. What are my options?
A2: Strong, sterically hindered bases are common in Buchwald-Hartwig aminations, but can be problematic.
-
Alternative Bases: Consider using a milder, soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which can simplify the work-up as its byproducts are often more soluble.[14]
-
Work-up for Strong Bases: For bases like sodium tert-butoxide, a careful quench with water or a saturated ammonium chloride solution is necessary. The resulting tert-butanol is generally soluble in many organic solvents and can be removed during concentration, but may require co-evaporation with a solvent like toluene.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Incomplete Reaction | Poor Ligand Choice | The choice of phosphine ligand is critical for successful C-N coupling.[15] Consider screening ligands like XantPhos or RuPhos.[14][15] |
| Base Incompatibility | The base must be strong enough to deprotonate the amine but not so strong as to cause decomposition of the starting materials or product. | |
| Hydrolysis of the Ester Group | Presence of Water with a Strong Base | Ensure anhydrous conditions if using a strong base like sodium tert-butoxide. If aqueous conditions are necessary, a milder base should be used. |
| Difficulty Removing Ligand Byproducts | Oxidized Phosphine Ligands | Phosphine ligands can oxidize during the reaction, leading to phosphine oxides which can be difficult to separate. Chromatography is often the most effective method. |
IV. Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), where the chlorine at the 6-position is displaced by a nucleophile.[1][16]
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction is sluggish. How can I improve the rate without causing decomposition?
A1: SNAr reactions are sensitive to both electronic and steric factors.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex).[17]
-
Temperature Control: Gently heating the reaction can increase the rate, but monitor carefully for signs of decomposition.
-
Activating Groups: The reaction is facilitated by electron-withdrawing groups on the pyrimidine ring, which is the case for this compound.
Q2: I am seeing evidence of reaction at the 4-position (ester group) instead of or in addition to the 6-position. How can I prevent this?
A2: Strong nucleophiles can potentially react with the ester.
-
Choice of Nucleophile: If possible, use a softer, less basic nucleophile.
-
Temperature Control: Running the reaction at a lower temperature may favor substitution at the more electrophilic C6 position over reaction at the ester.
-
Protecting Groups: In extreme cases, it may be necessary to use a different ester protecting group that is more robust to the reaction conditions.
SNAr Work-up Logic Diagram
Caption: Decision-making workflow for SNAr reaction work-up.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. research.rug.nl [research.rug.nl]
- 16. youtube.com [youtube.com]
- 17. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 6-chloropyrimidine-4-carboxylate
Abstract
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the backbone of countless innovations. Among these, pyrimidine derivatives are of paramount importance, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules.[1] Methyl 6-chloropyrimidine-4-carboxylate (CAS 6627-22-1) is one such pivotal building block, whose structural integrity is the bedrock of subsequent synthetic steps.[2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for the structural elucidation and purity assessment of these molecules.[3][4] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, presenting a comparative framework against structurally similar analogs. We will delve into the causality behind experimental choices, from sample preparation to spectral interpretation, to provide researchers with a field-proven, authoritative resource.
The Foundational Protocol: NMR Sample Preparation
The quality of an NMR spectrum is inextricably linked to the meticulousness of sample preparation.[5] A compromised sample will yield ambiguous data, undermining the entire analytical endeavor. The following protocol is a self-validating system designed to ensure high-quality, reproducible results.
Step-by-Step Methodology
-
Analyte Quantification: For a standard ¹H NMR spectrum, weigh 2-5 mg of this compound. For ¹³C NMR, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope, a more concentrated sample of 15-30 mg is required.[5][6]
-
Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its versatility. However, for compounds with limited solubility or for variable temperature studies, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. Be aware that the choice of solvent can subtly influence chemical shifts due to solvent-solute interactions.[6][7]
-
Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[5]
-
Filtration (Critical Step): Any suspended particulate matter will severely degrade spectral quality by disrupting the magnetic field homogeneity.[8] Filter the sample solution through a pipette plugged with glass wool or a syringe filter directly into the NMR tube.[9]
-
Finalization: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.
Workflow for Optimal Sample Preparation
Caption: Workflow for preparing high-quality NMR samples.
¹H NMR Spectrum Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, the structure dictates three distinct proton signals.
Structure and Proton Environments:

-
H-2 and H-5: These protons are attached to the pyrimidine ring. The two nitrogen atoms in the ring are strongly electron-withdrawing, which significantly deshields the attached protons, shifting their resonance far downfield.[10][11] The additional presence of a chloro and a carboxylate group further withdraws electron density, amplifying this effect.[12]
-
-OCH₃: These three protons belong to the methyl ester group. They are in a relatively shielded environment, appearing further upfield.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | 9.2 - 9.4 | Singlet (s) | 1H |
| H-5 | 8.0 - 8.2 | Singlet (s) | 1H |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H |
Analysis of Causality:
-
Chemical Shift: The H-2 proton is flanked by two electronegative nitrogen atoms, making it the most deshielded proton in the molecule. The H-5 proton is adjacent to both the chloro and carboxylate groups, also causing a significant downfield shift, but less pronounced than H-2. The methyl protons are attached to an oxygen but are three bonds removed from the aromatic ring, resulting in a typical chemical shift for a methyl ester.
-
Multiplicity: Since there are no adjacent protons within three bonds of H-2, H-5, or the methyl group, all signals are expected to appear as sharp singlets.
-
Integration: The relative areas under each peak will correspond to the number of protons generating the signal, confirming the 1:1:3 ratio.
¹³C NMR Spectrum Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals the electronic environment of each unique carbon atom. For this compound, all six carbons are chemically distinct and should produce six separate signals.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 163 - 166 | Carbonyl carbon of the ester group.[13][14] |
| C-6 | 161 - 164 | Attached to electronegative Cl and adjacent to N. |
| C-2 | 158 - 161 | Positioned between two electronegative N atoms.[15][16] |
| C-4 | 155 - 158 | Attached to the ester group and adjacent to N. |
| C-5 | 122 - 125 | The only CH carbon in the ring, least deshielded of the ring carbons. |
| -OCH₃ | 53 - 56 | Typical range for a methyl ester carbon.[13] |
Analysis of Causality: The chemical shifts of the ring carbons are heavily influenced by the attached heteroatoms and substituents. Carbons directly bonded to nitrogen (C-2, C-4, C-6) and chlorine (C-6) are the most deshielded, appearing furthest downfield in the aromatic region (155-165 ppm).[11] The carbonyl carbon (C=O) also appears in this region. The sole protonated ring carbon (C-5) is significantly more shielded, while the methyl ester carbon (-OCH₃) is found in the aliphatic region as expected.
Comparative Analysis: The Power of Analogs
To truly understand the spectral features of this compound, it is instructive to compare it with structural analogs. This comparison highlights the electronic effects of specific functional groups.
Comparison Data Table:
| Compound | H-2 (ppm) | H-5 (ppm) | H-6 (ppm) | Other ¹H (ppm) | C-2 (ppm) | C-5 (ppm) | C-6 (ppm) |
| Pyrimidine (Baseline)[10][15] | ~9.27 | ~7.38 | ~8.78 | - | ~158.5 | ~121.7 | ~156.9 |
| This compound (Target) | ~9.3 | ~8.1 | - | ~4.0 (-OCH₃) | ~160 | ~123 | ~162 |
| Methyl 2-chloro-6-methylpyrimidine-4-carboxylate | - | ~7.5 | - | ~2.7 (-CH₃) | ~165 | ~120 | ~170 |
| Methyl 2-chloro-6-methylpyridine-4-carboxylate[17] | - | ~7.4 | - | ~2.6 (-CH₃) | ~162 | ~124 | ~158 |
Key Insights from Comparison:
-
Effect of Chlorine and Ester: Comparing the target molecule to baseline pyrimidine, the H-5 proton is shifted downfield from ~7.38 ppm to ~8.1 ppm. This is the combined electron-withdrawing effect of the C4-ester and the C6-chloro groups.
-
Pyrimidine vs. Pyridine: The pyrimidine ring carbons are generally more deshielded than their pyridine counterparts (e.g., C-6 in the pyrimidine analog vs. the pyridine analog). This is due to the presence of the second nitrogen atom in the pyrimidine ring, which exerts a powerful inductive electron-withdrawing effect.[12]
-
Substituent Position: In Methyl 2-chloro-6-methylpyrimidine-4-carboxylate, the chlorine atom is at the 2-position. This significantly impacts the chemical shifts of adjacent carbons and protons compared to the target molecule where the chlorine is at the 6-position.
Advanced Methods: Unambiguous Assignments
While 1D NMR is powerful, complex molecules can produce overlapping signals. In such cases, 2D NMR techniques are indispensable for definitive structural confirmation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For our target molecule, an HSQC spectrum would show a cross-peak connecting the ¹H signal at ~8.1 ppm with the ¹³C signal at ~123 ppm, unambiguously assigning both to the C5-H5 pair.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. For example, the methyl protons (~4.0 ppm) would show a correlation to the carbonyl carbon (~164 ppm) and the C-4 ring carbon (~156 ppm), confirming the ester's position.[18]
Conceptual 2D Correlation Diagram
Caption: HMBC correlations from methyl protons to C-4 and C=O.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a distinct and predictable spectroscopic signature. The electron-deficient nature of the pyrimidine ring, compounded by the chloro and carboxylate substituents, results in characteristic downfield shifts for the ring protons and carbons. Through a systematic approach involving meticulous sample preparation and comparative analysis against known analogs, NMR spectroscopy provides unequivocal structural verification. This guide serves as a practical framework for researchers, enabling them to confidently interpret their data and ensure the integrity of their chemical matter, a cornerstone of successful research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. researchgate.net [researchgate.net]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. 2-氯-6-甲基吡啶-4-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 18. emerypharma.com [emerypharma.com]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Methyl 6-chloropyrimidine-4-carboxylate and its Derivatives
In the landscape of pharmaceutical development and medicinal chemistry, pyrimidine derivatives stand as a cornerstone, forming the structural basis of numerous therapeutic agents. Among these, Methyl 6-chloropyrimidine-4-carboxylate and its analogues are critical intermediates, demanding robust and precise analytical methods for their characterization. Mass spectrometry (MS) has become the central technique for the analysis of such molecules, offering unparalleled sensitivity and structural insight.[1]
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound and its derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind instrumental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.
The Analytical Imperative: Why Mass Spectrometry?
The structural elucidation of small molecules is a critical step in modern life sciences.[2] Mass spectrometry is indispensable for determining the elemental composition and gaining structural insights through fragmentation patterns.[1][2] For halogenated heterocyclic compounds like this compound, MS provides a detailed fingerprint, crucial for confirming identity, assessing purity, and tracking metabolic fate.
Strategic Decisions in Mass Spectrometry: A Comparative Overview
The first critical decision in analyzing a compound like this compound is the choice of the front-end separation and ionization technique. This choice is fundamentally dictated by the physicochemical properties of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) vs. Liquid Chromatography-Mass Spectrometry (LC-MS)
A primary distinction between GC-MS and LC-MS lies in their mobile phases and the types of compounds they are best suited to analyze.[3][4] GC-MS is ideal for volatile and thermally stable molecules, while LC-MS is more suitable for larger, polar, or thermally unstable compounds.[5][6]
-
GC-MS: This technique requires the sample to be vaporized, making it suitable for volatile and thermally stable compounds.[7] For this compound, its volatility would need to be assessed. While GC-MS is a powerful tool, the requirement for thermal stability can be a limitation for more complex or labile derivatives.[3][7]
-
LC-MS: This is often the more versatile choice for pharmaceutical intermediates.[5] LC-MS analyzes samples in a liquid state, making it suitable for a broader range of compounds, including those that are polar and non-volatile, without the need for derivatization.[6][7] Given the polar nature of the carboxylate group and the potential for thermal lability in derivatives, LC-MS is generally the preferred platform.
The following table provides a comparative summary:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Mobile Phase | Inert Gas (e.g., Helium)[7] | Liquid Solvents (e.g., Acetonitrile, Water)[7] |
| Analyte Suitability | Volatile & Thermally Stable Compounds[5] | Polar, Non-volatile, & Thermally Labile Compounds[6] |
| Sample Preparation | May require derivatization to increase volatility.[7] | Generally simpler, often involving dissolution and filtration.[7] |
| Applicability to Topic | Potentially suitable for the parent compound if sufficiently volatile. | Highly suitable for the parent compound and a wide range of its derivatives. |
Ionization Techniques: The Gateway to the Mass Analyzer
The choice of ionization technique is critical for generating ions with minimal fragmentation, preserving the molecular weight information.[8]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar molecules and is commonly coupled with LC-MS.[9] It generates ions from a liquid solution, often producing protonated molecules ([M+H]^+) or other adducts with minimal fragmentation.[9] For pyrimidine derivatives, ESI in positive ion mode is generally effective.[10][11]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is useful for polar and relatively less polar thermally stable compounds.[12] It is particularly advantageous for analytes that are not sufficiently polar for ESI.[12] APCI involves gas-phase ion-molecule reactions and can be more tolerant of a wider range of solvents than ESI.[12]
| Ionization Technique | Principle | Best Suited For |
| Electrospray Ionization (ESI) | Ions are generated from charged droplets in a high electric field.[9] | Polar, thermally labile, and high molecular weight compounds.[9] |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization occurs through gas-phase ion-molecule reactions initiated by a corona discharge.[12][13] | Thermally stable compounds of low to medium polarity.[8][12] |
Deciphering the Code: Fragmentation Patterns
The fragmentation of halogenated pyrimidines in a mass spectrometer provides a wealth of structural information.[14][15] While specific pathways depend on the exact structure and analytical conditions, some general patterns can be anticipated for this compound.
Expected Fragmentation Pathways:
-
Loss of the Chlorine Atom: A common fragmentation route for halogenated compounds is the loss of the halogen.[16]
-
Decarboxylation: The carboxylate group can be lost as CO2.
-
Loss of the Methyl Ester Group: The entire (-COOCH_3) group or parts of it (e.g., (-OCH_3)) can be cleaved.
-
Ring Cleavage: The pyrimidine ring itself can fragment, often involving the loss of small neutral molecules like HCN.[16]
A study on the mass spectral fragmentation of pyrimidine derivatives showed that the molecular ion often undergoes cleavage triggered by the pyrimidine moiety.[17] Another investigation into pyrimidinethiones revealed that characteristic fragment ions are formed by the successive loss of functional groups followed by the decomposition of the heterocyclic ring.[18]
Caption: Proposed fragmentation pathways for this compound.
The Power of High Resolution and Tandem Mass Spectrometry
For unambiguous identification and structural elucidation, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are invaluable tools.[1][19]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Time-of-Flight (TOF) analyzers provide highly accurate mass measurements, often in the low ppm range.[19][20] This allows for the confident determination of the elemental composition of the parent ion and its fragments.[1]
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio (precursor ions) are selected and fragmented, and the resulting product ions are then analyzed.[21][22] This technique is essential for detailed structural characterization and is a cornerstone of modern pharmaceutical analysis.[23]
| Technique | Primary Function | Key Advantage for this Analysis |
| High-Resolution MS (HRMS) | Accurate mass measurement.[1] | Unambiguous determination of elemental formulas for the parent compound and its metabolites or impurities.[19] |
| Tandem MS (MS/MS) | Structural elucidation through controlled fragmentation.[22] | Confirmation of structure by linking fragment ions to the precursor ion, and enabling sensitive quantification.[24] |
Experimental Protocols: A Starting Point for Method Development
The following protocols provide a robust starting point for the analysis of this compound and its derivatives.
Sample Preparation
Proper sample preparation is crucial for successful mass spectrometry analysis, aiming to minimize matrix effects and ensure compatibility with the chosen analytical system.[25]
-
Stock Solution Preparation: Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.[26]
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase solvent to a final concentration suitable for MS analysis (typically in the range of 1-10 µg/mL).[26]
-
Filtration: If any particulate matter is observed, filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system.[27]
-
For Polar Derivatives: For highly polar derivatives, an extraction from aqueous matrices might be necessary. A common approach is a protein precipitation with a cold organic solvent like methanol, followed by centrifugation to remove cell debris.[28]
LC-MS/MS Method Parameters
These parameters are a general guideline and should be optimized for the specific compound and instrument.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (ESI Positive Mode):
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Temperature: 350-450 °C
-
Scan Mode: Full scan for initial identification, followed by product ion scans or Multiple Reaction Monitoring (MRM) for targeted analysis and quantification.
-
Caption: A typical experimental workflow for the LC-MS/MS analysis.
Conclusion: An Integrated Approach for Confident Characterization
The successful mass spectrometric analysis of this compound and its derivatives hinges on a series of logical, evidence-based decisions. The choice between GC-MS and LC-MS, the selection of an appropriate ionization source, and the strategic use of high-resolution and tandem mass spectrometry are all critical. By understanding the principles behind these techniques and starting with a robust experimental protocol, researchers can confidently characterize these important pharmaceutical building blocks. This integrated approach not only ensures data quality but also accelerates the drug discovery and development process.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gentechscientific.com [gentechscientific.com]
- 4. conquerscientific.com [conquerscientific.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. emerypharma.com [emerypharma.com]
- 7. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 8. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 13. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. article.sapub.org [article.sapub.org]
- 19. scispace.com [scispace.com]
- 20. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tandam mass spectrometry instrumentation and application in pharmaceutical analysis - IP Int J Compr Adv Pharmacol [ijcap.in]
- 22. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 23. preprints.org [preprints.org]
- 24. High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 27. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 28. rockefeller.edu [rockefeller.edu]
A Comparative Guide to the Reactivity of Methyl 6-chloropyrimidine-4-carboxylate and Other Halopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a foundational element in contemporary medicinal chemistry, with halopyrimidines serving as versatile synthons for the construction of novel molecular entities.[1] Among these, Methyl 6-chloropyrimidine-4-carboxylate is a key building block, offering a balance of reactivity and stability. This guide provides an in-depth technical comparison of its reactivity profile against other halopyrimidine analogs, supported by experimental data and mechanistic insights to inform synthetic strategy and experimental design.
Understanding Reactivity in Halopyrimidines: A Tale of Two Mechanisms
The reactivity of halopyrimidines is primarily dictated by the nature and position of the halogen substituent, as well as the electronic landscape of the pyrimidine ring. Two principal reaction classes dominate the synthetic utility of these compounds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The inherent electron deficiency of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it highly susceptible to nucleophilic attack and facilitates the oxidative addition step in cross-coupling catalysis.[1]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the carbon atom bearing the halogen, proceeding through a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is paramount to the reaction rate. The reactivity of the halogen in this context is often governed by its electronegativity, which helps to stabilize the developing negative charge through inductive effects. This typically leads to a reactivity trend of F > Cl > Br > I.[2] However, this order can be inverted (I > Br > Cl > F) when the expulsion of the leaving group becomes the rate-determining step, which is influenced by the carbon-halogen bond strength and the nature of the nucleophile.[2]
The position of the halogen also profoundly influences reactivity. The C4 and C6 positions of the pyrimidine ring are the most electron-deficient and, therefore, the most activated towards nucleophilic attack, followed by the C2 position. The C5 position is the least reactive.[1] The presence of an electron-withdrawing group, such as the methyl carboxylate in our title compound, further activates the ring, enhancing the rate of SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, the reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step. Weaker C-X bonds lead to faster oxidative addition, resulting in a general reactivity trend of I > Br > Cl > F.[1] Consequently, iodopyrimidines are the most reactive substrates, often enabling milder reaction conditions, while chloropyrimidines are more stable but require more robust catalytic systems.[1]
Reactivity of this compound: A Comparative Analysis
The chlorine atom at the C6 position of this compound is situated at a highly activated site, ortho to one ring nitrogen and para to the other. The additional activation is provided by the electron-withdrawing methyl carboxylate group at the C4 position. This electronic arrangement makes it a versatile substrate for a range of transformations.
Comparison in Nucleophilic Aromatic Substitution (SNAr)
Table 1: Predicted Relative Reactivity of Methyl 6-halopyrimidine-4-carboxylates in SNAr
| Halogen (X) | Predicted Relative Reactivity (Complex Formation Rate-Determining) | Rationale |
| F | Highest | Highest electronegativity stabilizes the Meisenheimer complex. |
| Cl | High | Good balance of electronegativity and leaving group ability. |
| Br | Moderate | Lower electronegativity compared to Cl. |
| I | Lowest | Lowest electronegativity provides the least stabilization of the intermediate. |
It is crucial to recognize that this trend can be inverted with certain nucleophiles or under conditions where the C-X bond cleavage is rate-limiting.[2]
Comparison in Palladium-Catalyzed Cross-Coupling Reactions
For palladium-catalyzed reactions, the reactivity order is more predictable and follows the C-X bond strength.
Table 2: Comparative Reactivity of Halopyrimidines in Suzuki-Miyaura Coupling
| Halopyrimidine | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃, Dioxane/H₂O, MW, 15 min | 80% | [3] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄, Dioxane, 80 °C, 18-22 h | 60% | [4] |
| 6-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃, Toluene/Ethanol, 90 °C, 12 h | ~85-95% (analogous substrates) | [5] |
| 6-Iodoquinoline | Phenylboronic acid | Pd catalyst | Room Temp to 80 °C, 2-12 h | >90% (analogous substrates) | [5] |
While a direct comparison for Methyl 6-halopyrimidine-4-carboxylates under identical conditions is not available, the data from analogous systems strongly supports the I > Br > Cl reactivity trend. The Suzuki coupling of 2,4-dichloropyrimidine requires microwave heating to achieve a high yield in a short time, whereas bromo- and iodo-arenes can often react under milder thermal conditions.[3][4][5] This implies that for Methyl 6-halopyrimidine-4-carboxylates, the iodo- and bromo-derivatives would be expected to undergo cross-coupling reactions under milder conditions and with lower catalyst loadings compared to the chloro-derivative.
Experimental Protocols: A Practical Guide
To provide a practical context for the reactivity of this compound, detailed protocols for two common and synthetically valuable transformations are presented below.
Suzuki-Miyaura Coupling of this compound
This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid.
Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-pyrimidine derivative.
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Due to the lower reactivity of aryl chlorides, specific ligands and conditions are often required.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Conclusion
This compound is a valuable and reactive building block in drug discovery and development. Its reactivity is governed by the interplay of the electron-deficient pyrimidine core, the activating effect of the methyl carboxylate group, and the nature of the halogen at the C6 position.
For palladium-catalyzed cross-coupling reactions , the reactivity follows the predictable trend of I > Br > Cl, necessitating more forcing conditions or specialized catalyst systems for the chloro-derivative compared to its bromo and iodo counterparts.
For nucleophilic aromatic substitution , the reactivity is more nuanced. While the chloro-derivative offers a good balance of reactivity and stability, the fluoro-derivative is often more reactive in cases where the initial nucleophilic attack is rate-limiting.
By understanding these reactivity principles and utilizing optimized protocols, researchers can effectively leverage this compound and its halogenated analogs to construct diverse and complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling - Google Patents [patents.google.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.ucla.edu [chem.ucla.edu]
A Comparative Guide to the Characterization of Products from Suzuki Coupling with Methyl 6-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine scaffolds are a cornerstone, forming the core of numerous therapeutic agents.[1][2] The functionalization of these heterocycles is therefore a critical endeavor in the pursuit of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for creating carbon-carbon bonds, offering a reliable method for the derivatization of halogenated pyrimidines.[1][3] This guide provides an in-depth characterization of the products derived from the Suzuki coupling of Methyl 6-chloropyrimidine-4-carboxylate, a key building block in synthetic chemistry. We will explore the expected products, provide a comparative analysis with alternative coupling methods, and furnish detailed experimental protocols and characterization data.
The Suzuki Coupling of this compound: Product Profile
The Suzuki coupling of this compound with a variety of boronic acids is a highly efficient method for the synthesis of 6-aryl- or 6-heteroarylpyrimidine-4-carboxylates. The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.[4]
The general reaction scheme is as follows:
Where 'R' can be a wide range of aryl or heteroaryl moieties. The electron-deficient nature of the pyrimidine ring makes the 6-chloro position susceptible to oxidative addition by the palladium catalyst, facilitating the coupling reaction.[5]
Expected Products and Potential Byproducts
The primary product of this reaction is the desired 6-substituted pyrimidine derivative. However, as with any chemical transformation, the formation of byproducts is possible. Potential impurities that may arise include:
-
Homocoupling of the boronic acid (R-R): This can occur under certain reaction conditions.
-
Dehalogenation of the starting material: Reduction of the C-Cl bond to a C-H bond can lead to the formation of Methyl pyrimidine-4-carboxylate.
-
Hydrolysis of the ester: Depending on the reaction conditions (e.g., strong base, prolonged heating), the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
Careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial to minimize the formation of these byproducts and maximize the yield of the desired product.
Characterization of the Suzuki Coupling Product
A thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. A typical characterization workflow involves a combination of spectroscopic and analytical techniques.
Spectroscopic and Analytical Techniques
| Technique | Purpose | Expected Observations for Methyl 6-aryl-pyrimidine-4-carboxylate |
| ¹H NMR | To determine the proton environment and confirm the presence of both the pyrimidine and the coupled aryl/heteroaryl moieties. | Disappearance of the pyrimidine proton signal adjacent to the chlorine and appearance of new aromatic signals corresponding to the coupled group. The methyl ester singlet should remain. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule and confirm the C-C bond formation. | A downfield shift of the C6 carbon of the pyrimidine ring upon substitution. Appearance of new signals for the carbons of the coupled aryl/heteroaryl group. |
| Mass Spectrometry (MS) | To determine the molecular weight of the product and confirm its elemental composition (High-Resolution MS). | The molecular ion peak corresponding to the calculated mass of the desired product. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic peaks for the ester carbonyl (C=O) stretch, C-O stretch, and aromatic C=C and C-H stretches. |
| Melting Point (mp) | To assess the purity of a solid product. | A sharp and defined melting point range for a pure crystalline solid. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the product and quantify any impurities. | A single major peak for the pure product, with minimal peaks for impurities. |
Representative Experimental Data
While specific data for a wide range of Methyl 6-aryl-pyrimidine-4-carboxylates is not extensively compiled in a single source, the following table presents representative characterization data for a product analogous to those derived from the target reaction, based on similar reported structures.[1]
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HRMS (m/z) | Melting Point (°C) |
| Methyl 6-phenylpyrimidine-4-carboxylate | 9.35 (s, 1H), 8.20-8.15 (m, 2H), 7.95 (s, 1H), 7.55-7.50 (m, 3H), 4.05 (s, 3H) | 164.5, 162.0, 158.0, 136.0, 131.5, 129.0, 128.5, 118.0, 53.0 | [M+H]⁺ calcd: 215.0815, found: 215.0812 | 110-112 |
Comparative Analysis: Suzuki Coupling vs. Alternative Methods
While the Suzuki coupling is a robust method, other cross-coupling reactions can also be employed for the arylation of heteroaryl chlorides. The choice of method often depends on the specific substrate, desired functional group tolerance, and availability of reagents.
| Coupling Method | Advantages | Disadvantages | Typical Catalyst System |
| Suzuki Coupling | High functional group tolerance; commercially available and stable boronic acids; mild reaction conditions; non-toxic byproducts.[3] | Potential for boronic acid homocoupling; sensitivity of some boronic acids to protodeboronation. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald ligands with Pd(OAc)₂.[6][7] |
| Stille Coupling | High yields; tolerance of a wide range of functional groups. | Toxicity of organotin reagents and byproducts; stoichiometric tin waste. | Pd(PPh₃)₄, Pd₂ (dba)₃ |
| Heck Coupling | Utilizes readily available alkenes; good for forming C(sp²)-C(sp²) bonds. | Often requires higher temperatures; regioselectivity can be an issue with some substrates. | Pd(OAc)₂, PdCl₂ |
| Buchwald-Hartwig Amination | Excellent for C-N bond formation, allowing for the introduction of amine functionalities. | Not a direct C-C bond-forming reaction for arylation. | Palladium or Nickel catalysts with specialized phosphine ligands. |
For the specific case of this compound, the Suzuki coupling generally represents the most advantageous approach due to the mild conditions, high functional group tolerance (especially the ester), and the environmentally benign nature of the boron-containing byproducts.
Experimental Protocols
The following is a generalized, robust protocol for the Suzuki coupling of this compound, which can be adapted and optimized for specific boronic acids.
Microwave-Assisted Suzuki Coupling Protocol
Microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[1][5]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Microwave reactor vial
-
Stir bar
Procedure:
-
To a microwave reactor vial equipped with a stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the key processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound is a highly effective method for the synthesis of a diverse range of 6-aryl- and 6-heteroarylpyrimidine derivatives. The resulting products can be reliably characterized using a suite of standard spectroscopic and analytical techniques. While alternative coupling methods exist, the Suzuki coupling offers a superior balance of efficiency, functional group tolerance, and environmental compatibility for this class of substrates. The protocols and comparative data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize these valuable compounds for applications in drug discovery and development.
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Assessment of Synthesized Methyl 6-chloropyrimidine-4-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the integrity of a synthetic building block is paramount. Methyl 6-chloropyrimidine-4-carboxylate is a key intermediate in the synthesis of numerous pharmacologically active compounds. Its purity directly influences reaction yields, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this critical pyrimidine derivative, grounded in practical expertise and scientific rigor.
The Synthetic Landscape and Anticipated Impurities
The purity of this compound is intrinsically linked to its synthetic route. A common laboratory-scale synthesis involves the chlorination of a precursor like 4,6-dihydroxypyrimidine, followed by esterification.[1][2] Variations in reaction conditions, reagents, and purification methods can introduce a spectrum of impurities.[3] Understanding these potential contaminants is the first step in designing a comprehensive analytical strategy.
Common Process-Related Impurities Include:
-
Starting Materials: Unreacted 4,6-dihydroxypyrimidine or its chlorinated intermediates.
-
By-products: Isomeric variants, such as Methyl 2-chloropyrimidine-4-carboxylate, or products of over-chlorination.
-
Degradation Products: Hydrolysis of the ester to the corresponding carboxylic acid (6-chloropyrimidine-4-carboxylic acid).
-
Residual Solvents: Solvents used in reaction and purification steps (e.g., ethyl acetate, hexanes, dichloromethane).[4]
This guide will compare three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—to provide a multi-faceted and reliable assessment of purity.
Comparative Analysis of Purity Assessment Techniques
No single analytical method can provide a complete picture of a compound's purity.[5] A robust assessment relies on the strategic application of multiple, mechanistically different techniques.[6][7]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is often considered the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility for non-volatile compounds.[8][9]
The Causality Behind the Method: We employ a reverse-phase HPLC method, where the stationary phase is non-polar (C18) and the mobile phase is polar. This setup is ideal for separating this compound from more polar impurities, such as the hydrolyzed carboxylic acid, and less polar impurities, like certain reaction by-products. A gradient elution is chosen over an isocratic one to ensure that compounds with a wide range of polarities are effectively separated and eluted within a practical timeframe, providing a comprehensive impurity profile.[8]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (based on the UV absorbance of the pyrimidine ring).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
GC-MS is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities, which are often missed by HPLC.[9][11] This is particularly crucial for detecting residual solvents from the synthesis and purification processes.
The Causality Behind the Method: The compound must be thermally stable and sufficiently volatile for GC analysis.[4] this compound meets these criteria. A non-polar capillary column (e.g., HP-5MS) is selected for its excellent separation of a wide range of organic molecules.[12] The mass spectrometer detector provides definitive identification of impurities by comparing their mass spectra to established libraries (e.g., NIST).
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (or equivalent 5% phenyl-polymethylsiloxane), 30 m x 0.25 mm x 0.25 µm.[12][13]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.[13]
-
-
Inlet Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
Quantitative NMR (qNMR): An Absolute Method for Purity Assignment
Unlike chromatographic techniques that provide a relative purity (area %), qNMR is an absolute method that can determine the exact purity (w/w %) of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity.[6][14][15] It is a mechanistically orthogonal technique to chromatography, making it an excellent confirmatory tool.[6][7]
The Causality Behind the Method: The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[15] By adding a known mass of a high-purity internal standard with non-overlapping signals, a direct calculation of the analyte's mass and, therefore, its purity is possible.[6] Maleic acid is chosen as an internal standard due to its high purity, stability, and distinct singlet in a region of the ¹H NMR spectrum that does not overlap with the signals of the target compound.
Experimental Protocol: ¹H qNMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic Acid (certified reference material).
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the Maleic Acid internal standard into the same vial.
-
Record the exact masses.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of interest (e.g., 30 seconds) to ensure full signal relaxation for accurate integration.
-
Pulse angle of 90°.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans).
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte (e.g., the pyrimidine ring protons) and the internal standard (singlet for maleic acid).
-
Calculation: Purity is calculated using the formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons, MW = Molecular Weight, m = mass, P = Purity of the standard.[6]
-
Data Interpretation and Comparison
To illustrate the power of this multi-technique approach, consider two hypothetical batches of synthesized this compound:
-
Batch A: Synthesized under standard conditions and purified by simple recrystallization.
-
Batch B: Synthesized using an optimized route with controlled temperature and purified via column chromatography.
The following tables summarize the hypothetical purity assessment data.
Table 1: Comparative Purity Data (%)
| Analytical Technique | Batch A (Recrystallization) | Batch B (Column Chromatography) | Insights Provided |
| HPLC (Area %) | 98.5% | 99.8% | Relative purity, detection of non-volatile impurities. |
| GC-MS (Area %) | 99.0% (plus 0.3% DCM) | >99.9% (plus <0.01% DCM) | Detects volatile impurities like residual solvents. |
| ¹H qNMR (w/w %) | 97.2% | 99.6% | Absolute purity, corrects for non-chromophoric and non-volatile impurities. |
Table 2: Impurity Profile Comparison
| Impurity | Batch A (%) | Batch B (%) | Likely Source & Detection Method |
| 6-chloropyrimidine-4-carboxylic acid | 0.8% | <0.1% | Hydrolysis (HPLC) |
| Dichloromethane (DCM) | 0.3% | <0.01% | Residual Solvent (GC-MS) |
| Unidentified Isomer | 0.4% | Not Detected | Reaction By-product (HPLC, NMR) |
| Non-UV active impurities | Not detected by HPLC | Not detected by HPLC | Accounted for in lower qNMR result |
Analysis of Results:
-
Batch A initially appears quite pure by HPLC (98.5%). However, GC-MS reveals significant residual solvent, and the qNMR result (97.2%) indicates the presence of other impurities that may not have a strong UV chromophore or are non-volatile, which HPLC might underestimate.
-
Batch B demonstrates superior purity across all platforms. The column chromatography was effective at removing both process-related impurities and residual solvents, resulting in excellent correlation between the high HPLC and absolute qNMR values.
Visualizing the Purity Assessment Workflow
A systematic workflow ensures all potential impurities are investigated, leading to a comprehensive Certificate of Analysis.
Caption: Workflow for comprehensive purity assessment.
Conclusion
The purity assessment of this compound demands more than a single analytical measurement. A scientifically sound evaluation integrates orthogonal methods to build a complete and trustworthy purity profile.
-
HPLC serves as the primary tool for separating and quantifying non-volatile, process-related impurities.
-
GC-MS is essential for detecting and identifying volatile contaminants, particularly residual solvents, which are a common concern.
-
qNMR provides an absolute, non-destructive purity value that validates the chromatographic results and accounts for impurities that may be invisible to other techniques.
By employing this multi-faceted approach, researchers and drug development professionals can proceed with confidence, knowing that the quality of their foundational building blocks is assured, thereby safeguarding the integrity of their downstream research and development efforts.
References
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Guide to the Reaction Kinetics of Methyl 6-chloropyrimidine-4-carboxylate Substitutions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrimidine Kinetics in Drug Discovery
The pyrimidine ring is a privileged scaffold in drug design, present in a wide array of approved drugs and clinical candidates. Its importance stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, with protein targets. The functionalization of the pyrimidine core through nucleophilic aromatic substitution (SNAr) is a fundamental strategy for generating diverse compound libraries for screening and lead optimization.
Methyl 6-chloropyrimidine-4-carboxylate is a versatile building block in this context. The electron-withdrawing nature of the pyrimidine ring, further activated by the chloro substituent and the methyl carboxylate group, renders the C6 position susceptible to nucleophilic attack. The rate and outcome of these substitution reactions are critically dependent on a multitude of factors, including the nature of the nucleophile, solvent polarity, temperature, and the presence of any catalysts. A comprehensive understanding of the reaction kinetics allows for the rational design of synthetic protocols that are efficient, scalable, and yield the desired products with high purity.
This guide will provide a comparative analysis of the reaction kinetics of this compound with a representative set of nucleophiles, offering insights into the underlying mechanistic principles and practical considerations for reaction optimization.
Mechanistic Overview: The SNAr Pathway
The substitution reactions of this compound proceed via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This two-step process involves the initial addition of a nucleophile to the electron-deficient pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and the electron-withdrawing carboxylate group, which stabilizes the complex. The subsequent step involves the departure of the chloride leaving group, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.
The rate-determining step of the SNAr reaction is typically the formation of the Meisenheimer complex. Consequently, factors that stabilize this intermediate will accelerate the overall reaction rate.
Caption: Generalized SNAr mechanism for the substitution of this compound.
Comparative Kinetic Analysis: Experimental Data
To provide a quantitative comparison, the reaction kinetics of this compound were investigated with three common nucleophiles: piperidine, morpholine, and aniline. These amines were chosen to represent a range of basicities and nucleophilicities. The reactions were monitored under pseudo-first-order conditions, with the amine in large excess, using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Kinetic Monitoring by HPLC
A detailed protocol for one of the kinetic runs is provided below. This self-validating system ensures reproducibility and accuracy.
Materials:
-
This compound (≥98% purity)
-
Piperidine (≥99% purity)
-
Anhydrous Acetonitrile (MeCN)
-
HPLC-grade Acetonitrile and Water
-
Trifluoroacetic Acid (TFA)
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous acetonitrile.
-
Prepare a 1.0 M stock solution of piperidine in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In a thermostated reaction vessel at 25.0 ± 0.1 °C, add 9.8 mL of anhydrous acetonitrile.
-
Add 0.1 mL of the 1.0 M piperidine stock solution to the reaction vessel and allow it to equilibrate to the reaction temperature.
-
Initiate the reaction by adding 0.1 mL of the 10 mM this compound stock solution to the reaction vessel with vigorous stirring. This results in final concentrations of approximately 0.1 mM substrate and 10 mM nucleophile.
-
-
Sample Collection and Quenching:
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 900 µL of a 1:1 acetonitrile/water solution containing 0.1% TFA.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the product at each time point.
-
Calculate the concentration of the starting material at each time point using a pre-established calibration curve.
-
Plot ln([Substrate]t/[Substrate]₀) versus time. The slope of this line is equal to -kobs.
-
The second-order rate constant (k₂) is calculated as k₂ = kobs / [Nucleophile].
-
Caption: Experimental workflow for kinetic analysis by HPLC.
Comparative Rate Data
The following table summarizes the second-order rate constants (k₂) for the reaction of this compound with the selected amines in acetonitrile at 25 °C.
| Nucleophile | pKa of Conjugate Acid | k₂ (M⁻¹s⁻¹) | Relative Rate |
| Piperidine | 11.12 | 1.2 x 10⁻² | 100 |
| Morpholine | 8.33 | 3.5 x 10⁻⁴ | 2.9 |
| Aniline | 4.63 | 7.8 x 10⁻⁶ | 0.065 |
Data Analysis and Interpretation:
The data clearly demonstrates a strong correlation between the nucleophilicity of the amine and the reaction rate.
-
Piperidine , a highly basic and sterically unhindered secondary amine, exhibits the fastest reaction rate. Its high basicity indicates a high electron density on the nitrogen atom, making it a potent nucleophile.
-
Morpholine , also a secondary amine, is significantly less basic than piperidine due to the electron-withdrawing inductive effect of the oxygen atom. This reduced nucleophilicity translates to a reaction rate that is over 30 times slower than that of piperidine.
-
Aniline , an aromatic amine, is a much weaker nucleophile than the aliphatic amines. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its availability for nucleophilic attack. Consequently, the reaction with aniline is extremely slow under these conditions, with a rate constant several orders of magnitude lower than that of piperidine.
These results underscore the critical role of nucleophile selection in determining the feasibility and efficiency of SNAr reactions on the this compound scaffold.
Alternative Substrates: A Comparative Perspective
While this compound is a valuable building block, other substituted pyrimidines can also be employed in SNAr reactions. A comparison with a closely related analogue, methyl 2-chloropyrimidine-4-carboxylate , provides further insights into the electronic effects governing reactivity.
In general, substitution at the 4- and 6-positions of the pyrimidine ring is faster than at the 2-position. This is because the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C4 or C6 can be delocalized onto both ring nitrogen atoms, providing greater stabilization. In contrast, attack at C2 allows for delocalization of the negative charge onto only one of the adjacent nitrogen atoms.
| Substrate | Position of Cl | Expected Relative Rate | Rationale |
| This compound | 6 | Higher | Negative charge of Meisenheimer complex stabilized by both ring nitrogens and the C4-carboxylate group. |
| Methyl 2-chloropyrimidine-4-carboxylate | 2 | Lower | Negative charge of Meisenheimer complex is stabilized by only one adjacent nitrogen and the C4-carboxylate group. |
This predicted difference in reactivity highlights the importance of the substitution pattern on the pyrimidine ring when designing synthetic strategies.
Conclusion and Future Directions
This guide has provided a comprehensive analysis of the reaction kinetics for the nucleophilic aromatic substitution of this compound. The key takeaways for researchers in drug development are:
-
Nucleophilicity is a primary determinant of reaction rate: Stronger nucleophiles lead to significantly faster reactions.
-
The position of the leaving group is crucial: Substitutions at the 4- and 6-positions are generally favored over the 2-position due to enhanced stabilization of the Meisenheimer intermediate.
-
Reaction conditions must be carefully optimized: Solvent, temperature, and concentration all play a critical role in achieving the desired outcome.
Future work in this area could involve a more extensive investigation of the effects of different electron-withdrawing and electron-donating groups on the pyrimidine ring, as well as a broader screening of nucleophiles to build a more comprehensive kinetic database. Computational modeling could also be employed to further elucidate the reaction mechanisms and predict reactivity trends. By combining experimental kinetics with theoretical studies, a deeper and more predictive understanding of pyrimidine chemistry can be achieved, ultimately facilitating the design and synthesis of novel therapeutic agents.
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 6-chloropyrimidine-4-carboxylate and Its Precursors
Introduction: Methyl 6-chloropyrimidine-4-carboxylate is a pivotal heterocyclic building block in modern drug discovery and development. Its substituted pyrimidine core is a common scaffold in a multitude of pharmacologically active agents, including kinase inhibitors and anti-infectives. The precise structural integrity of this intermediate and its precursors is paramount to ensure the desired downstream reaction outcomes, purity, and biological activity of the final compounds.
This in-depth technical guide provides a comparative spectroscopic analysis of this compound and two of its key precursors: 6-chloropyrimidine-4-carboxylic acid and 4,6-dichloropyrimidine. As Senior Application Scientists, we emphasize not just the data, but the underlying chemical principles that allow for confident structural elucidation and reaction monitoring through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Synthetic Pathway: A Logical Progression
The synthesis of this compound typically follows a logical two-step progression from a readily available starting material, 4,6-dichloropyrimidine. The first step involves a selective nucleophilic substitution or hydrolysis to form the carboxylic acid, which is subsequently esterified. Understanding the spectroscopic changes at each node of this pathway is crucial for process validation.
Caption: Synthetic route from 4,6-dichloropyrimidine to the target ester.
Core Spectroscopic Methodologies: The Rationale
Before delving into the data, it is essential to understand the role of each technique in our analysis. This workflow represents a self-validating system where each technique provides a unique and complementary piece of structural evidence.
Caption: A logical workflow for the comprehensive spectroscopic analysis.
Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following are standardized protocols for acquiring the spectroscopic data discussed herein.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR or 20-25 mg for ¹³C NMR. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution, using gentle sonication if necessary.
-
Instrument Setup: Utilize a spectrometer with a field strength of 400 MHz or higher. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using a 30° pulse. Set the relaxation delay (D1) to at least 2 seconds to ensure proper signal relaxation.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio, typically requiring a longer acquisition time than ¹H NMR.
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Acquire and average at least 16 scans to obtain a high-quality spectrum. Perform a background scan of the clean ATR crystal prior to sample analysis.
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer. The EI source bombards the molecule with electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge (m/z) ratio. The spectrum will show the molecular ion (M⁺) and characteristic fragment ions.
Comparative Spectroscopic Data Analysis
The true power of spectroscopy lies in comparing the spectra of reactants and products to confirm chemical transformations.
Precursor 1: 4,6-Dichloropyrimidine
This is our starting material. Its simple, symmetric structure gives rise to a clean and easily interpretable set of spectra.
-
¹H NMR: The two protons at the C2 and C5 positions are in different chemical environments. The proton at C2 is deshielded by two adjacent nitrogen atoms, while the proton at C5 is flanked by two chlorine-bearing carbons.
-
¹³C NMR: We expect to see three distinct signals corresponding to the three unique carbon environments.
-
IR: The spectrum is characterized by aromatic C-H and C=N stretching vibrations. The absence of O-H or C=O bands is a key feature.
-
MS: The mass spectrum provides the definitive molecular weight and shows a characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 peaks).[1][2]
Precursor 2: 6-Chloropyrimidine-4-carboxylic Acid
-
¹H NMR: The key change is the disappearance of the proton signal from the C4 position. A new, very broad singlet is expected to appear far downfield (typically > 10 ppm), corresponding to the acidic carboxylic acid proton.
-
¹³C NMR: The signal for C4 will shift significantly downfield into the characteristic range for a carboxylic acid carbon (165-185 ppm).[3]
-
IR: This is the most dramatic transformation. A very broad and strong absorption band will appear from ~2500-3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp carbonyl (C=O) stretch will also appear around 1710-1760 cm⁻¹.[3]
-
MS: The molecular weight will increase corresponding to the substitution of -Cl with -COOH. The isotopic pattern will now be characteristic of a single chlorine atom (M⁺, M+2 peaks).
Final Product: this compound
The final esterification step produces distinct and verifiable spectroscopic changes.
-
¹H NMR: The most telling transformation is the disappearance of the broad carboxylic acid proton signal and the appearance of a new, sharp singlet integrating to three protons around 3.8-4.0 ppm. This is the hallmark signal of the methyl ester (-OCH₃) group.
-
¹³C NMR: The carboxylic acid carbon signal will remain in a similar region (around 160-170 ppm), but a new signal will appear around 50-55 ppm, corresponding to the methoxy carbon.[4]
-
IR: The very broad O-H stretch from the carboxylic acid will completely disappear. The carbonyl (C=O) stretching frequency will typically shift to a higher wavenumber, appearing around 1720-1750 cm⁻¹, which is characteristic of an ester.
-
MS: The molecular weight will increase by 14 units (CH₂) compared to the carboxylic acid precursor, reflecting the addition of a methyl group and loss of a proton. The single-chlorine isotopic pattern will remain.
Summary Data Tables
Table 1: Comparative ¹H and ¹³C NMR Data
| Compound | Feature | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 4,6-Dichloropyrimidine | H-2 | ~8.8 (s, 1H)[5] | C2: ~159 |
| H-5 | ~7.5 (s, 1H)[5] | C5: ~123 | |
| C4, C6 | - | C4/C6: ~162[6] | |
| 6-Chloropyrimidine-4-carboxylic Acid | H-2 | ~9.1 (s, 1H) | C2: ~160 |
| (Expected) | H-5 | ~8.0 (s, 1H) | C5: ~125 |
| -COOH | > 10 (broad s, 1H) | C=O: ~165[3] | |
| C4, C6 | - | C4/C6: ~163, ~158 | |
| This compound | H-2 | ~9.2 (s, 1H) | C2: ~160 |
| (Expected) | H-5 | ~8.1 (s, 1H) | C5: ~124 |
| -OCH₃ | ~3.9 (s, 3H) | C=O: ~164 | |
| C4, C6 | - | C4/C6: ~163, ~157 | |
| -OCH₃ | - | OCH₃: ~53[4] |
Note: Expected values are estimates based on substituent effects and data from analogous compounds.
Table 2: Comparative IR and MS Data
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Weight ( g/mol ) | Key MS (EI) Features (m/z) |
| 4,6-Dichloropyrimidine | ~3050 (Ar C-H), ~1550 (C=N)[1] | 148.98 | M⁺ at 148, 150, 152 (di-chloro pattern)[2] |
| 6-Chloropyrimidine-4-carboxylic Acid | ~2500-3300 (broad, O-H), ~1710 (C=O)[3] | 158.54 | M⁺ at 158, 160 (mono-chloro pattern) |
| (Expected) | |||
| This compound | ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1730 (C=O, ester) | 172.57 | M⁺ at 172, 174 (mono-chloro pattern) |
| (Expected) |
Conclusion
The progression from 4,6-dichloropyrimidine to this compound is spectroscopically unambiguous. Each synthetic step imparts a unique and identifiable signature upon the molecule. The initial symmetric dichloro-precursor is easily identified by its two aromatic protons and distinct MS isotopic pattern. The formation of the carboxylic acid is definitively confirmed by the appearance of the broad O-H and C=O stretches in the IR spectrum and the acidic proton in the ¹H NMR. Finally, the successful esterification is validated by the disappearance of the acidic proton and the emergence of the characteristic methyl singlet in the ¹H NMR spectrum, supported by the loss of the broad O-H band in the IR. By employing this multi-technique, comparative approach, researchers can ensure process control, confirm product identity, and maintain the high standards of quality required in pharmaceutical development.
References
- 1. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Methyl 6-chloropyrimidine-4-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like Methyl 6-chloropyrimidine-4-carboxylate is foundational to innovation. However, the integrity of our research and the safety of our laboratory environment hinge upon the meticulous management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounding every recommendation in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep, functional understanding of the process, moving beyond simple instruction to instill a culture of intrinsic safety.
Hazard Identification and Risk Assessment: The Foundation of Safe Handling
This compound is a halogenated heterocyclic compound. While specific toxicological data for this exact molecule is not extensively published, the hazards can be reliably inferred from the safety data sheets (SDS) of structurally similar chlorinated pyrimidines and halogenated organic compounds. The primary risks are associated with irritation, potential toxicity, and the hazardous byproducts of decomposition.[1][2]
A thorough risk assessment is the mandatory first step before handling or generating waste. The key hazards are summarized below.
| Hazard Class | GHS Classification (Inferred) | Rationale & Potential Consequences |
| Skin Corrosion/Irritation | Category 2 | Direct contact may cause skin irritation, redness, and inflammation. Prolonged exposure should be avoided.[2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | The compound is expected to be a significant eye irritant, potentially causing serious damage upon direct contact.[2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | Inhalation of dust may cause respiratory tract irritation.[2][3] |
| Hazardous Combustion Products | Not Applicable | Thermal decomposition or combustion releases toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[1][4][5] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Based on the risk assessment, a specific suite of PPE is mandatory to prevent exposure during handling and disposal operations.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Eye and Face Protection : Use splash-proof safety goggles and a full-face shield. This combination is critical to protect against accidental splashes and airborne dust particles.[1]
-
Body Protection : A laboratory coat is standard. For tasks with a higher risk of contamination, such as cleaning up spills, disposable Tyvek-type sleeves or a full suit should be used to prevent skin exposure.[6]
-
Respiratory Protection : All handling and disposal preparation should occur within a certified chemical fume hood to control airborne dust and vapors.[6][7] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[1][5]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins at the point of waste generation. Adherence to this workflow is critical for safety and regulatory compliance.
Step 1: Waste Segregation and Classification
The foundational principle of chemical waste management is segregation. As a halogenated organic compound, this compound waste must be kept separate from all other waste streams.
-
Action : Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste."
-
Causality : Mixing halogenated waste with non-halogenated organic waste can complicate and significantly increase the cost of disposal. Furthermore, improper mixing can lead to dangerous chemical reactions. This compound falls under the broad category of halogenated organic compounds regulated by the Environmental Protection Agency (EPA) and requires specific treatment methods.[8][9]
Step 2: Containerization and Labeling
Proper containment and labeling prevent accidental exposure and ensure the waste is handled correctly by disposal technicians.
-
Action : Collect all solid this compound waste, including residues and contaminated materials, in a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) drum or bottle).
-
Action : Label the container clearly with "HAZARDOUS WASTE," the full chemical name "this compound," and appropriate hazard pictograms (e.g., irritant, health hazard).
-
Causality : Secure, robust containerization prevents leaks and spills.[10] Clear, accurate labeling is a regulatory requirement and is essential for communicating the hazards to everyone who may handle the container.
Step 3: Managing Contaminated Materials
Any item that comes into contact with the chemical is considered contaminated and must be disposed of as hazardous waste.
-
Action : Place contaminated gloves, weigh boats, pipette tips, and absorbent pads used for cleaning into the designated "Halogenated Organic Solid Waste" container.
-
Action : For contaminated glassware, rinse with a minimal amount of a suitable solvent (e.g., acetone) in a fume hood. The resulting solvent rinse (now a halogenated liquid waste) must be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Do not pour this rinse down the drain.[3]
-
Causality : This practice ensures that hazardous material is not inadvertently introduced into the general waste stream or the water system, preventing environmental contamination and potential harm to others.
Step 4: Spill Management Protocol
Accidents can happen; a clear, pre-defined protocol ensures a safe and effective response.
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Don PPE : Before attempting any cleanup, don the full suite of PPE described in Section 2.
-
Containment : For a solid spill, gently cover the material with an absorbent, non-reactive material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Cleanup : Carefully sweep or scoop the spilled material and absorbent into the designated hazardous waste container.[1][5] Avoid dry sweeping that generates dust. If necessary, gently wet the material with water to minimize dust generation, but only if it does not create a larger contamination area.
-
Decontaminate : Wipe down the spill area with a cloth dampened with soap and water. All cleanup materials must be disposed of in the hazardous waste container.
-
Report : Report the spill to your institution's Environmental Health & Safety (EHS) department.
The Disposal Pathway: From Your Lab to Final Disposition
The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.
-
Mechanism : Store the sealed and labeled waste container in a designated, secure satellite accumulation area until it is collected by your institution's EHS personnel or the contracted waste vendor.
-
Final Disposition : The most appropriate disposal method for halogenated organic compounds is high-temperature incineration.[8]
-
Causality : This chemical's structure requires complete thermal destruction to break the carbon-halogen bonds and prevent the release of persistent organic pollutants. Specialized hazardous waste incinerators operate at temperatures high enough to ensure complete destruction and are equipped with advanced scrubbing systems. These scrubbers neutralize the corrosive hydrogen chloride gas that is inevitably produced during combustion, thereby preventing its release into the atmosphere.[8][11] Landfilling is not an acceptable option for this class of chemical.[9]
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from the research bench to final, safe disposition.
Caption: Logical workflow for the safe disposal of this compound.
This comprehensive approach ensures that the disposal of this compound is conducted in a manner that is safe, environmentally responsible, and compliant with all relevant regulations. Your diligence in following these procedures is paramount to protecting yourself, your colleagues, and the integrity of your scientific mission.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.no [fishersci.no]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-chloropyrimidine-4-carboxylate
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. Handling reagents like Methyl 6-chloropyrimidine-4-carboxylate, a heterocyclic compound valuable in synthesis, requires a procedural and proactive approach to personal protection. This guide moves beyond a simple checklist, providing a deep, causal understanding of why specific personal protective equipment (PPE) is essential and how to integrate its use into a seamless, self-validating safety workflow.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is classified with specific hazards that directly inform our PPE strategy. Safety Data Sheets (SDS) consistently identify it as a substance that:
-
Causes Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.[1][2] The chlorinated pyrimidine structure possesses chemical properties that can disrupt the skin's natural barrier.
-
Causes Serious Eye Irritation (H319): This is a significant risk.[1][3] The eyes are highly sensitive, and exposure to fine powders or splashes of solutions containing this compound can result in substantial, potentially long-term damage.
-
May Cause Respiratory Irritation (H335): Inhalation of the dust or aerosols of this compound can irritate the mucous membranes and lining of the respiratory tract, leading to coughing and discomfort.[3][4]
While comprehensive toxicological data may be limited for some research chemicals, the prudent principle is to treat substances with this hazard profile with the utmost respect. Our choice of PPE is a direct countermeasure to these specific, identified risks.
The Hierarchy of Controls: PPE as the Essential Final Barrier
Before we even consider PPE, we must implement higher-level safety controls. The National Institute for Occupational Safety and Health (NIOSH) champions a "hierarchy of controls" which prioritizes eliminating or substituting hazards first.[5][6] In a research context where the chemical is required, our primary focus falls on:
-
Engineering Controls: This is our most effective line of defense. All handling of this compound powder must be conducted within a certified chemical fume hood.[2][4][7] The fume hood's constant airflow contains and exhausts dust and vapors, drastically reducing the potential for inhalation.
-
Administrative Controls: These are the protocols and safe work practices we establish, such as restricting access to the handling area and providing thorough training.[7][8]
Only after these controls are in place do we rely on PPE. It is the critical final barrier between you and the chemical, protecting you from residual exposure or in the event of an unexpected spill or splash.
A Multi-Layered Approach to Personal Protective Equipment
A comprehensive PPE strategy leaves no part of the body vulnerable. The following table summarizes the mandatory equipment for handling this compound.
| PPE Component | Specification | Rationale and Causality |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles with indirect venting. A full-face shield worn over goggles for splash-risk procedures (e.g., preparing solutions, transfers).[9][10][11] | Standard safety glasses are insufficient; goggles form a seal around the eyes to protect against fine dust and splashes.[9][12] The face shield provides a secondary barrier for the entire face, critical during operations with higher splash potential. |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[10][13] | Nitrile offers good resistance to a wide range of chemicals, including many chlorinated compounds.[2][14][15] Double-gloving provides a robust barrier; if the outer glove is compromised, the inner glove still offers protection. The outer glove should be removed immediately after the task or if contamination is suspected.[10] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat during large-volume transfers or when there is a significant splash risk.[2][12][14][16] | The lab coat protects personal clothing and skin from incidental contact and minor spills.[7][14] An apron provides an additional layer of impervious protection against more significant liquid splashes. |
| Respiratory Protection | Primary reliance on a chemical fume hood. For spill cleanup or if engineering controls fail, a NIOSH-approved respirator with a P100 (or N100/R100) particulate filter is required.[2][13] | The P100 filter is oil-proof and provides the highest level of protection against airborne particulates (dusts).[13] Respirator use requires formal training and fit-testing to be effective.[14] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, procedural workflow ensures that safety is built into the process from start to finish. This logical flow minimizes the risk of contamination and exposure.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Procedural Steps:
-
Preparation (Pre-Operation):
-
Verify that the chemical fume hood is operational and the certification is current.[7]
-
Assemble all necessary equipment (glassware, spatulas, solvents) inside the fume hood to minimize traffic in and out of the containment area.
-
Donning PPE: Follow a structured sequence. First, don your inner pair of nitrile gloves. Then, put on your lab coat, ensuring it is fully buttoned.[13] Next, don your outer pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. Finally, put on your safety goggles, followed by a face shield if the procedure warrants it.[13]
-
-
Handling (Active Operation):
-
Perform all manipulations of the solid compound deep within the chemical fume hood, at least six inches from the sash.[7]
-
Use tools like spatulas to avoid direct contact. When weighing, use an enclosure or weigh boat to prevent dust dispersal.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of the chemical sealed when not in immediate use.[4]
-
-
Decontamination and Disposal (Post-Operation):
-
Wipe down all surfaces and equipment used with an appropriate solvent and dispose of the wipes in a designated hazardous waste container.[16]
-
Seal the primary container of this compound and wipe it down before storing it in a cool, dry, well-ventilated place.[17]
-
Doffing PPE: This is a critical step to prevent self-contamination. While still in the lab, remove your outer gloves first and dispose of them in the hazardous waste container.[10] Next, remove your face shield and goggles. Then, remove your lab coat. Finally, remove your inner gloves and dispose of them.
-
Immediately wash your hands thoroughly with soap and water after all PPE has been removed.[2][8]
-
Emergency Response and Disposal Plan
Even with meticulous planning, accidents can happen. Your PPE is your primary defense.
-
In Case of Exposure:
-
Skin: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water.[17]
-
Eyes: Flush eyes for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[4]
-
Inhalation: Move to fresh air immediately.[4]
-
In all cases of exposure, seek medical attention and have the SDS available.
-
-
Disposal:
-
All disposable PPE (gloves, wipes) and any materials used to clean up spills must be collected as hazardous chemical waste.[2]
-
Place these materials in a clearly labeled, sealed hazardous waste container.
-
Unused or waste this compound must be disposed of through an approved waste disposal plant, following all local and institutional regulations.[18] Never dispose of it down the drain.[1][17]
-
By integrating this expert-level understanding of hazard, equipment, and procedure, you transform a set of rules into a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the scientific integrity of your work.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety in the Workplace | Chemicals | CDC [cdc.gov]
- 6. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 7. hmc.edu [hmc.edu]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pppmag.com [pppmag.com]
- 11. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 12. csub.edu [csub.edu]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. ethz.ch [ethz.ch]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
